molecular formula C10H10N2 B1296669 8-Methylquinolin-5-amine CAS No. 50358-40-2

8-Methylquinolin-5-amine

Cat. No.: B1296669
CAS No.: 50358-40-2
M. Wt: 158.2 g/mol
InChI Key: PILPIITVELSUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPIITVELSUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308025
Record name 8-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50358-40-2
Record name 5-Amino-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50358-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 201508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50358-40-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methyl-5-quinolinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Methylquinolin-5-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical and physical properties of 8-Methylquinolin-5-amine is limited. This guide provides a summary of available data and presents illustrative, generalized experimental protocols and expected analytical characteristics based on established chemical principles for similar compounds.

Core Chemical Properties and Structure

This compound, with the CAS number 50358-40-2, is a substituted quinoline derivative.[1][2][3] Its structure incorporates a quinoline core, a methyl group at position 8, and an amine group at position 5. This arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial and anticancer agents.[2] It also has applications in the creation of dyes and fluorescent markers.[2]

Quantitative Data Summary

A comprehensive summary of the known quantitative data for this compound is presented in Table 1. Due to the scarcity of specific experimental data, some properties remain undetermined in publicly accessible sources.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[1][2]
Molecular Weight 158.20 g/mol [1][2]
Appearance Yellow or brown solid[4]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity (typical) 90%, 98%[3]
Chemical Structure

The structural representation of this compound provides insight into its chemical reactivity and potential applications.

IdentifierRepresentation
IUPAC Name This compound
CAS Number 50358-40-2
SMILES Nc1c2ccc(C)nc2ccc1
InChI InChI=1S/C10H10N2/c1-7-5-8-9(12)6-3-2-4-10(6)11-8/h2-5H,1H3,(H2,11,12)

Experimental Protocols

Illustrative Synthesis of this compound

The synthesis of substituted quinolines can often be achieved through cyclization reactions.[5][6][7] A common approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. An alternative approach for introducing the amine group is through the reduction of a corresponding nitro-substituted precursor. The following is a hypothetical, two-step synthesis protocol based on the latter strategy.

Step 1: Nitration of 8-Methylquinoline

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8-methylquinoline (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, primarily 8-methyl-5-nitroquinoline, can be purified by column chromatography on silica gel.

Step 2: Reduction of 8-Methyl-5-nitroquinoline to this compound

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 8-methyl-5-nitroquinoline (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

G Figure 1: Analytical Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Result Synthesis Synthesized this compound Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR HPLC Purity Analysis (HPLC) Purification->HPLC Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final HPLC->Final

Caption: Analytical Workflow for this compound.

Spectroscopic Data (Expected)

While specific spectra for this compound are not publicly available, its expected spectroscopic characteristics can be predicted based on its structure and the known behavior of similar compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the amine protons (which would be exchangeable with D₂O).
¹³C NMR Resonances corresponding to the ten carbon atoms of the quinoline ring and the methyl group.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching and bending vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 158.20 g/mol , along with characteristic fragmentation patterns for a methyl-substituted aminoquinoline.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available research detailing the specific signaling pathways in which this compound is involved. Its utility as an intermediate in the synthesis of bioactive molecules suggests that its derivatives are designed to interact with specific biological targets, but the mechanism of the parent compound itself is not documented.

The logical relationship for its use in drug discovery follows a standard workflow from a chemical intermediate to a potential drug candidate.

G Figure 2: Drug Discovery Workflow A This compound (Starting Material) B Chemical Modification (Derivatization) A->B Synthesis C Library of Analogs B->C D Biological Screening (e.g., anticancer, antimalarial) C->D E Lead Compound Identification D->E F Preclinical Development E->F

Caption: Drug Discovery Workflow.

References

Technical Guide: Physicochemical Characteristics of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical characteristics of 8-Methylquinolin-5-amine (CAS No: 50358-40-2). Due to the limited availability of specific experimental data for this compound, this document also includes information on general synthetic methods for quinoline derivatives and discusses the potential biological activities by drawing parallels with structurally related compounds. All quantitative data is presented in structured tables, and relevant experimental workflows and hypothetical mechanisms are visualized using diagrams.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are key structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] This guide aims to consolidate the known information on this compound to support further research and development efforts.

Physicochemical Properties

Specific experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available information from various chemical suppliers and databases.

Table 1: General Information
PropertyValueSource
CAS Number 50358-40-2[1][3]
Molecular Formula C₁₀H₁₀N₂[3][4]
Molecular Weight 158.20 g/mol [3]
Appearance Yellow or brown solid[4]
Purity 90%, 95%, 98% (as offered by suppliers)[1][4]
Storage Store in a dark, dry, and well-ventilated place under an inert atmosphere at room temperature.[3][4]
Table 2: Computed and Limited Experimental Properties
PropertyValue/InformationSource/Comment
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
SMILES Code NC1=C2C=CC=NC2=C(C)C=C1[3]

Spectral Data

Detailed spectral analyses (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers can obtain compound-specific spectra upon request from commercial suppliers.[3] For reference, spectral data for the related compound 8-Methylquinoline is available and can provide some structural insights.[5]

Experimental Protocols: Synthesis

General Skraup Synthesis for Quinolines

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[6] For the synthesis of this compound, a potential precursor would be 2-methylbenzene-1,4-diamine.

Reaction Scheme:

2-methylbenzene-1,4-diamine + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

General Procedure:

  • Aniline (or its derivative) is mixed with glycerol.

  • Concentrated sulfuric acid is carefully added to the mixture.

  • An oxidizing agent (e.g., the nitro derivative of the aniline used, or arsenic pentoxide) is added.

  • The mixture is heated, often vigorously. The reaction is highly exothermic and requires careful control.

  • After the reaction is complete, the mixture is cooled and poured into water.

  • The quinoline product is isolated by basification followed by steam distillation or extraction.

  • Further purification can be achieved by chromatography.

Disclaimer: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-methylbenzene-1,4-diamine 2-methylbenzene-1,4-diamine Reaction_Vessel Reaction Mixture 2-methylbenzene-1,4-diamine->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Work-up (Basification, Extraction/Distillation) Reaction_Vessel->Workup Product This compound Workup->Product

A generalized workflow for the Skraup synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways directly involving this compound. However, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, are known for their wide range of pharmacological activities, which are often attributed to their ability to chelate metal ions.[7][8]

These compounds can sequester biologically important metal ions like iron, copper, and zinc, thereby interfering with various cellular processes. For instance, the anticancer activity of some quinoline derivatives is linked to their ability to disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[8]

Given the structural similarity, it is plausible that this compound could also exhibit metal-chelating properties and potentially modulate related biological pathways. Further research is required to validate this hypothesis.

Potential_Mechanism cluster_compound This compound cluster_cellular Cellular Environment Compound This compound Chelation Metal Chelation Compound->Chelation sequesters Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions->Chelation ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS catalyzes Cellular_Damage Cellular Damage (e.g., DNA, proteins) ROS->Cellular_Damage induces Apoptosis Apoptosis Cellular_Damage->Apoptosis triggers

A hypothetical mechanism of action based on metal chelation by the quinoline scaffold.

Conclusion

This compound is a chemical intermediate with limited publicly available data on its specific physicochemical properties and biological activities. This guide consolidates the existing information, primarily from chemical suppliers. The lack of detailed experimental data highlights the need for further characterization of this compound to fully explore its potential in drug discovery and materials science. The provided general synthetic protocol and the hypothesized mechanism of action, based on related quinoline compounds, offer a starting point for future research endeavors.

References

Spectroscopic Data for 8-Methylquinolin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the spectroscopic properties of 8-Methylquinolin-5-amine. This quinoline derivative is of interest in medicinal chemistry and materials science due to its unique structural features, which include a methyl group at the C8 position and an amine group at the C5 position of the quinoline ring. Understanding its spectroscopic signature is crucial for its identification, characterization, and the elucidation of its role in various chemical and biological processes.

This document provides a detailed summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the general experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

For the benefit of researchers in this field, this guide presents the available spectroscopic data for the closely related compound, 8-methylquinoline . It is imperative to note that the addition of a 5-amino group will significantly alter the electronic environment and, consequently, the spectroscopic characteristics of the molecule. The data for 8-methylquinoline should therefore be used as a reference point with caution.

8-Methylquinoline Spectroscopic Data

¹H NMR (Proton NMR) Data of 8-Methylquinoline

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
8.94dd4.2, 1.7H-2
8.11dd8.3, 1.7H-4
7.65d8.1H-5
7.56d7.1H-7
7.43dd8.1, 7.1H-6
7.38dd8.3, 4.2H-3
2.83s-CH₃

¹³C NMR (Carbon-13 NMR) Data of 8-Methylquinoline

Chemical Shift (ppm)Assignment
149.7C-2
146.8C-8a
136.9C-8
136.2C-4
129.5C-6
128.8C-5
126.1C-7
125.8C-4a
121.1C-3
17.9CH₃

Key IR Absorption Bands of 8-Methylquinoline

Wavenumber (cm⁻¹)IntensityAssignment
3050-2950MediumC-H stretch (aromatic and methyl)
1600, 1580, 1500StrongC=C and C=N stretching (quinoline ring)
1460MediumCH₃ bending
820, 790, 750StrongC-H out-of-plane bending (aromatic)

Mass Spectrometry Data of 8-Methylquinoline

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
14244[M-H]⁺
11515[M-C₂H₂]⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of a given compound are crucial for reproducibility and data validation. Below are generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Calibrate the instrument using a known standard.

    • Set the ionization and mass analyzer parameters.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatographic technique like GC or LC).

    • Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

  • Data Processing:

    • The instrument software will generate the mass spectrum, showing the relative abundance of ions at different m/z values.

    • Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow start Compound Synthesis and Purification sample_prep Sample Preparation start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr Dissolution in deuterated solvent ir IR Spectroscopy sample_prep->ir Neat liquid, KBr pellet, or ATR ms Mass Spectrometry sample_prep->ms Dissolution in volatile solvent data_acq Data Acquisition nmr->data_acq ir->data_acq ms->data_acq data_proc Data Processing and Analysis data_acq->data_proc structure_elucidation Structural Elucidation and Characterization data_proc->structure_elucidation report Reporting and Documentation structure_elucidation->report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data provided in this guide is for the related compound 8-methylquinoline and not this compound. Researchers should endeavor to obtain and verify the spectroscopic data for this compound through their own experimental work.

An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methylquinolin-5-amine, focusing on its solubility and chemical stability. Due to a lack of extensive publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles governing the solubility and stability of quinoline derivatives and aromatic amines. It further provides detailed experimental protocols for researchers to determine these critical parameters in a laboratory setting. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and formulation of pharmaceuticals and other advanced materials incorporating this compound.

Introduction

This compound is a heterocyclic aromatic amine with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1]. Its structure, featuring a quinoline core with a methyl group at the 8-position and an amine group at the 5-position, suggests potential applications in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the amine substituent offers a reactive handle for further chemical modifications[2][3].

A thorough understanding of the solubility and stability of this compound is paramount for its successful application, particularly in drug development. Solubility influences bioavailability, formulation strategies, and administration routes, while stability is critical for ensuring product efficacy, safety, and shelf-life. This guide will address the theoretical considerations for these properties and provide practical methodologies for their determination.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been extensively reported in the scientific literature. However, based on the general characteristics of quinoline derivatives and aromatic amines, a qualitative solubility profile can be inferred.

General Solubility Characteristics of Quinoline Derivatives:

  • Aqueous Solubility: Quinoline and its derivatives generally exhibit low to slight solubility in water[4]. The aromatic nature of the quinoline ring system contributes to its hydrophobicity.

  • Organic Solvents: They are typically soluble in a range of organic solvents, particularly polar organic solvents[2].

  • pH-Dependent Solubility: The presence of the basic nitrogen atom in the quinoline ring means that the aqueous solubility of these compounds is often pH-dependent. In acidic conditions, the nitrogen can be protonated to form a more soluble salt[5][6].

Expected Solubility of this compound:

Based on these principles, this compound is expected to have low solubility in neutral aqueous media. Its solubility is anticipated to be significantly higher in acidic aqueous solutions due to the protonation of both the quinoline nitrogen and the exocyclic amine group. It is also expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Illustrative Solubility Data Table

The following table is provided as a template for researchers to populate with experimentally determined data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Determination
Purified Water (pH 7.0)25Data not availableShake-Flask Method
0.1 M HCl (pH 1.0)25Data not availableShake-Flask Method
Phosphate Buffer (pH 7.4)25Data not availableShake-Flask Method
Ethanol25Data not availableShake-Flask Method
Methanol25Data not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask Method
Acetonitrile25Data not availableShake-Flask Method
Dichloromethane25Data not availableShake-Flask Method

Stability Profile

The chemical stability of this compound is a critical parameter that dictates its storage conditions, handling procedures, and shelf-life. Aromatic amines and quinoline derivatives can be susceptible to various degradation pathways.

Potential Degradation Pathways:

  • Oxidative Degradation: Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.

  • Thermal Degradation: Exposure to elevated temperatures can lead to thermal decomposition. The rate of degradation is typically temperature-dependent.

  • Hydrolytic Degradation: While the core quinoline and amine functionalities are generally stable to hydrolysis, formulation excipients or other reactive species could potentially lead to hydrolytic degradation under certain pH and temperature conditions.

  • Photodegradation: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can promote degradation, often through oxidative pathways.

Illustrative Stability Data Table

This table serves as a template for summarizing data from stability studies.

ConditionParameterResult
Forced Degradation
Acidic (e.g., 0.1 M HCl, 60°C)% DegradationData not available
Major DegradantsData not available
Basic (e.g., 0.1 M NaOH, 60°C)% DegradationData not available
Major DegradantsData not available
Oxidative (e.g., 3% H₂O₂, RT)% DegradationData not available
Major DegradantsData not available
Thermal (e.g., 80°C, solid state)% DegradationData not available
Major DegradantsData not available
Photolytic (ICH Q1B)% DegradationData not available
Major DegradantsData not available
Accelerated Stability
40°C / 75% RH (e.g., 6 months)Assay (%)Data not available
Total Impurities (%)Data not available
Long-Term Stability
25°C / 60% RH (e.g., 12 months)Assay (%)Data not available
Total Impurities (%)Data not available

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent systems (as outlined in Table 2.1). The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The agitation can be achieved using a shaker bath or a rotator.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to use a filter (e.g., a 0.45 µm syringe filter compatible with the solvent).

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Add excess this compound to solvent equil1 Seal and agitate at constant temperature prep1->equil1 sep1 Centrifuge or let stand to settle equil1->sep1 anal1 Filter supernatant sep1->anal1 anal2 Quantify by HPLC or UV-Vis anal1->anal2 G cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome start This compound Sample acid Acidic Stress start->acid base Basic Stress start->base oxid Oxidative Stress start->oxid therm Thermal Stress start->therm photo Photolytic Stress start->photo hplc_dev Develop Stability-Indicating HPLC Method acid->hplc_dev base->hplc_dev oxid->hplc_dev therm->hplc_dev photo->hplc_dev hplc_val Validate HPLC Method (ICH Q2) hplc_dev->hplc_val hplc_anal Analyze Stressed Samples hplc_val->hplc_anal pathways Identify Degradation Pathways hplc_anal->pathways products Characterize Degradation Products hplc_anal->products G cluster_discovery Discovery & Characterization cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval & Market synthesis Synthesis & Purification physchem Physicochemical Characterization (Solubility, Stability, etc.) synthesis->physchem in_vitro In Vitro Biological Screening physchem->in_vitro formulation Formulation Development physchem->formulation in_vivo In Vivo Efficacy & Safety in_vitro->in_vivo phase1 Phase I Clinical Trials in_vivo->phase1 formulation->phase1 phase2 Phase II Clinical Trials phase1->phase2 phase3 Phase III Clinical Trials phase2->phase3 approval Regulatory Submission & Approval phase3->approval

References

Synthesis of 8-Methylquinolin-5-amine from m-Toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 8-methylquinolin-5-amine, a valuable quinoline derivative, commencing from the readily available starting material, m-toluidine. The synthesis of quinoline derivatives is of significant interest in medicinal chemistry, as the quinoline scaffold is a key component in a wide array of therapeutic agents, including antimalarial and anticancer drugs.[1][2]

The direct synthesis of an 8-methyl substituted quinoline from m-toluidine via classical methods such as the Skraup or Doebner-von Miller reaction is challenging due to the formation of isomeric mixtures, primarily the 5- and 7-methylquinolines.[3] Therefore, this guide details a more strategic, multi-step approach. The overall synthetic strategy involves the initial formation of the 8-methylquinoline core, followed by regioselective functionalization to introduce the 5-amino group.

Overall Synthetic Workflow

The proposed synthesis is a three-stage process, which is outlined in the workflow diagram below. The initial stage focuses on the synthesis of the core heterocyclic structure, 8-methylquinoline, from an appropriate precursor. The second stage involves the introduction of a nitro group at the C-5 position of the quinoline ring through an electrophilic aromatic substitution reaction. The final stage accomplishes the reduction of the nitro group to the desired primary amine.

G cluster_0 Stage 1: 8-Methylquinoline Synthesis cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction A m-Toluidine B Precursor Transformation (Multi-step) A->B C o-Toluidine B->C D Skraup Synthesis C->D E 8-Methylquinoline D->E F 8-Methylquinoline G Nitration F->G H 8-Methyl-5-nitroquinoline G->H I 8-Methyl-5-nitroquinoline J Reduction I->J K This compound J->K

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 8-Methylquinoline

The synthesis of the 8-methylquinoline core is most effectively achieved through the Skraup synthesis, which involves the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] To obtain the desired 8-methyl substitution pattern, the required starting material is o-toluidine. As the specified starting material is m-toluidine, a preliminary series of reactions to convert m-toluidine to o-toluidine would be necessary. This transformation is a non-trivial process and is presented here as a plausible, albeit challenging, route.

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

This protocol is adapted from established procedures for quinoline synthesis.[4][6]

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with o-toluidine.

  • Reagent Addition: Glycerol is added to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.

  • Oxidizing Agent: An oxidizing agent, such as arsenic acid or nitrobenzene, is then carefully added to the reaction mixture.[5] The use of ferrous sulfate can help to moderate the typically vigorous reaction.[5]

  • Heating: The reaction mixture is heated to a temperature of approximately 150°C for several hours with continuous stirring.[6]

  • Workup: After cooling to room temperature, the mixture is poured into a large volume of water and neutralized with a base, such as 10% sodium hydroxide solution.[6]

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., methylene chloride).[6] The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 8-methylquinoline.[6]

ParameterValueReference
Starting Materialo-Toluidine[4]
ReagentsGlycerol, Conc. H₂SO₄, Oxidizing Agent[5]
Reaction Temperature~150°C[6]
Purification MethodVacuum Distillation[6]
Expected Product 8-Methylquinoline

Stage 2: Nitration of 8-Methylquinoline

The introduction of a nitro group at the 5-position of the 8-methylquinoline core is achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol: Synthesis of 8-Methyl-5-nitroquinoline

This protocol is based on general methods for the nitration of quinoline derivatives.[3]

  • Reaction Setup: 8-Methylquinoline is dissolved in concentrated sulfuric acid in a round-bottom flask, and the solution is cooled in an ice-salt bath.

  • Nitrating Agent: A solution of fuming nitric acid in concentrated sulfuric acid is added dropwise to the cooled solution of 8-methylquinoline with vigorous stirring, maintaining a low temperature.

  • Reaction Time: The reaction is allowed to proceed for a specified time, after which the mixture is carefully poured over crushed ice.

  • Workup and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and can be further purified by recrystallization to yield 8-methyl-5-nitroquinoline.

ParameterValueReference
Starting Material8-Methylquinoline
ReagentsFuming HNO₃, Conc. H₂SO₄[3]
Reaction TemperatureLow temperature (e.g., -5°C)[3]
Purification MethodRecrystallization
Expected Product 8-Methyl-5-nitroquinoline

Stage 3: Reduction of 8-Methyl-5-nitroquinoline

The final step in the synthesis is the reduction of the 5-nitro group to the target 5-amino group. This can be achieved through various reduction methods, including catalytic hydrogenation or using a metal in acidic media.

Experimental Protocol: Synthesis of this compound

A common and effective method for the reduction of nitroarenes is the use of a metal catalyst with a hydrogen source, such as hydrazine hydrate.[7]

  • Reaction Setup: 8-Methyl-5-nitroquinoline is dissolved in a suitable solvent, such as isopropanol, in a round-bottom flask. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[7]

  • Reducing Agent: An aqueous solution of hydrazine hydrate is added dropwise to the reaction mixture at an elevated temperature (e.g., 70°C).[7]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered while hot to remove the catalyst. The filtrate is allowed to cool, leading to the precipitation of the product. The solid is collected by filtration and can be recrystallized to yield pure this compound.[7]

ParameterValueReference
Starting Material8-Methyl-5-nitroquinoline
ReagentsPd/C, Hydrazine Hydrate, Isopropanol[7]
Reaction Temperature~70°C[7]
Purification MethodRecrystallization[7]
Final Product This compound

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

G cluster_skraup Skraup Synthesis cluster_nitration Nitration cluster_reduction Reduction o_toluidine o-Toluidine methylquinoline 8-Methylquinoline o_toluidine->methylquinoline glycerol Glycerol glycerol->methylquinoline h2so4 H₂SO₄ h2so4->methylquinoline oxidant Oxidizing Agent oxidant->methylquinoline mq_in 8-Methylquinoline nitro_mq 8-Methyl-5-nitroquinoline mq_in->nitro_mq nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->nitro_mq nmq_in 8-Methyl-5-nitroquinoline amino_mq This compound nmq_in->amino_mq reducing_agent Pd/C, N₂H₄·H₂O reducing_agent->amino_mq

Figure 2: Key transformations in the synthesis of this compound.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of a vast arsenal of synthetic methodologies and a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive journey through the historical discovery and evolution of quinoline-based compounds, with a focus on their synthesis and therapeutic applications, particularly in the fight against malaria. Detailed experimental protocols for key syntheses are provided, alongside quantitative data and visual representations of reaction pathways and mechanisms of action to facilitate application in research and drug development.

A Historical Journey: From Bark to Bench

The story of quinoline is inextricably linked with the fight against malaria. For centuries, the bark of the Cinchona tree was used by indigenous populations in Peru to treat fevers.[1] Jesuit missionaries introduced this "fever tree" bark to Europe in the 17th century, where it became a vital remedy against malaria.[2] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[1] This pivotal discovery marked the beginning of a new era in medicine, where a specific chemical compound was used to treat an infectious disease.[1]

The quest for a synthetic alternative to quinine, driven by the scarcity of Cinchona bark, led to significant advances in organic chemistry. In 1856, William Henry Perkin's attempt to synthesize quinine famously resulted in the discovery of mauveine, the first synthetic organic dye, an event that catalyzed the burgeoning synthetic dye industry.[1] The structural elucidation of quinoline, a key component of the quinine molecule, paved the way for the development of synthetic methodologies to construct this important heterocyclic core.

The 20th century witnessed the development of several synthetic quinoline-based antimalarials. Chloroquine, synthesized by Hans Andersag at Bayer in 1934, emerged as a highly effective and less toxic alternative to quinine and became a cornerstone of malaria treatment for decades.[3] The relentless evolution of drug-resistant malaria parasites spurred further research, leading to the development of other quinoline antimalarials like mefloquine in the 1970s by the Walter Reed Army Institute of Research.[3][4]

The Architecture of an Essential Scaffold: Classical Quinoline Syntheses

The late 19th century was a golden age for the discovery of named reactions that form the bedrock of quinoline synthesis. These classical methods, while sometimes requiring harsh conditions, remain fundamental tools for organic chemists.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the earliest and most direct methods for the synthesis of the parent quinoline ring.[5] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[6] The reaction is notoriously exothermic and can be violent, often necessitating the use of a moderator like ferrous sulfate.[6]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

  • With continuous stirring and cooling, slowly add concentrated sulfuric acid in portions.

  • Add ferrous sulfate heptahydrate to the mixture.

  • Gently heat the mixture. The reaction is highly exothermic and will begin to boil.

  • Once the initial vigorous reaction subsides, maintain the reflux for 3-5 hours.

  • After cooling, pour the reaction mixture into a large volume of water and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the organic layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237 °C.[7]

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[8] The reaction can be catalyzed by either acid or base, offering greater flexibility than the Skraup synthesis.[9]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Potassium hydroxide (base catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to yield pure 2-phenylquinoline.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization.[11]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • In a reaction flask, mix aniline and acetylacetone.

  • Slowly and with careful cooling, add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture, typically in the range of 100-140°C.

  • Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization to obtain 2,4-dimethylquinoline.

The Gould-Jacobs Reaction (1939)

This reaction is a multi-step synthesis for the preparation of 4-hydroxyquinoline derivatives.[12] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[13] Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline.[12]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., diphenyl ether)

  • Sodium hydroxide (for saponification)

  • Hydrochloric acid (for acidification)

Procedure:

  • Condensation: In a round-bottom flask, combine aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours.

  • Cyclization: Add a high-boiling solvent such as diphenyl ether to the crude intermediate. Heat the solution to reflux (around 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Saponification: Suspend the collected solid in an aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid, dry it, and heat it above its melting point until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.

Quantitative Comparison of Classical Quinoline Syntheses

The choice of a particular synthetic method depends on the desired substitution pattern, the availability of starting materials, and the reaction conditions. The following table provides a comparative overview of the classical syntheses.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing AgentUnsubstituted or benzene-ring substituted quinolinesLow to ModerateUses readily available and inexpensive starting materials.Harsh, exothermic conditions; often low yields and significant byproduct formation.[14]
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylWide variety of substituted quinolinesGood to ExcellentVersatile for diverse substitution patterns; milder conditions than Skraup.[14]Starting materials (2-aminoaryl carbonyls) can be less accessible.
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted quinolinesGoodGood yields for specific substitution patterns.Limited to 2,4-disubstituted products.
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonate Ester4-HydroxyquinolinesGood to ExcellentOften provides high yields and pure products.[14]Requires high temperatures for cyclization; multi-step process.[15]

The Mechanism of Antimalarial Action: A Tale of Heme Detoxification

The therapeutic efficacy of quinoline-based antimalarials like chloroquine and quinine primarily stems from their ability to interfere with a critical detoxification pathway in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests copious amounts of the host's hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[5]

Chloroquine, a weak base, readily diffuses across the parasite's membranes into the acidic food vacuole.[7] Inside this acidic environment, chloroquine becomes protonated and trapped, leading to its accumulation at high concentrations.[7] This accumulation has two major consequences:

  • Inhibition of Heme Polymerase: Chloroquine is believed to inhibit the activity of a heme polymerase enzyme, which is responsible for the formation of hemozoin.[5]

  • Heme Complexation: Chloroquine can also form a complex with free heme, preventing its incorporation into the growing hemozoin crystal.[3]

The net result is the buildup of toxic free heme within the parasite's food vacuole, which leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3] The mechanism of action for quinine is thought to be similar, also involving the inhibition of hemozoin formation.[1]

Chloroquine_Mechanism_of_Action cluster_host Host Red Blood Cell cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion by parasite Parasite_Cytoplasm Parasite Cytoplasm Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Complex Toxic_Complex Heme_Polymerase Heme_Polymerase Chloroquine Chloroquine (Weak Base) Chloroquine_Accumulation Chloroquine_Accumulation Chloroquine->Chloroquine_Accumulation Diffusion and Ion Trapping Chloroquine_Accumulation->Heme Forms Complex Chloroquine_Accumulation->Heme_Polymerase Inhibits Parasite_Death Parasite_Death Toxic_Complex->Parasite_Death Leads to Oxidative Stress & Membrane Damage

Experimental Workflows and Logical Relationships

The classical methods for quinoline synthesis, while conceptually distinct, share a common logical workflow involving the reaction of precursor molecules followed by cyclization to form the quinoline ring system.

Quinoline_Synthesis_Workflows cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis cluster_combes Combes Synthesis cluster_gouldjacobs Gould-Jacobs Reaction S_Start Aniline + Glycerol + H₂SO₄ + Oxidizing Agent S_Intermediate Acrolein formation, Michael addition S_Start->S_Intermediate S_Cyclization Acid-catalyzed Cyclization & Oxidation S_Intermediate->S_Cyclization S_Product Quinoline S_Cyclization->S_Product F_Start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl F_Intermediate Aldol or Schiff Base Formation F_Start->F_Intermediate F_Cyclization Acid/Base-catalyzed Cyclocondensation F_Intermediate->F_Cyclization F_Product Substituted Quinoline F_Cyclization->F_Product C_Start Aniline + β-Diketone C_Intermediate Schiff Base Formation C_Start->C_Intermediate C_Cyclization Acid-catalyzed Cyclization C_Intermediate->C_Cyclization C_Product 2,4-Disubstituted Quinoline C_Cyclization->C_Product GJ_Start Aniline + Alkoxymethylenemalonate Ester GJ_Intermediate Condensation GJ_Start->GJ_Intermediate GJ_Cyclization Thermal Cyclization GJ_Intermediate->GJ_Cyclization GJ_Product 4-Hydroxyquinoline GJ_Cyclization->GJ_Product

Conclusion

From its origins in the bark of a South American tree to its central role in modern medicinal chemistry, the quinoline ring system has had a profound impact on human health. The historical journey of quinoline-based compounds is a testament to the power of natural product discovery and the ingenuity of synthetic chemists. The classical synthesis methods, developed over a century ago, continue to be relevant, while our understanding of the mechanisms of action of quinoline-based drugs provides a foundation for the development of new therapeutic agents to combat the ever-present threat of drug resistance. This guide serves as a comprehensive resource for researchers and professionals dedicated to harnessing the enduring legacy of quinoline for the advancement of science and medicine.

References

8-Methylquinolin-5-amine: A Versatile Heterocyclic Scaffold for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Methylquinolin-5-amine, a substituted quinoline derivative, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, nitrogen-containing aromatic structure, combined with the presence of a reactive primary amine and a methyl group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and related analogs. The quinoline core imparts aromaticity and a degree of rigidity, while the 5-amino group serves as a key nucleophilic handle for further chemical modifications and the 8-methyl group can influence steric interactions and electronic properties.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted/Inferred)8-Methylquinoline (Experimental)
CAS Number 50358-40-2[1]611-32-5[2][3]
Molecular Formula C₁₀H₁₀N₂[1]C₁₀H₉N[2]
Molecular Weight 158.20 g/mol [1]143.19 g/mol [2]
Appearance SolidYellow liquid or oil[2]
Melting Point Not available-80 °C[3]
Boiling Point Not available245 °C[4]
Solubility Soluble in organic solvents1 to 5 mg/mL in water[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 8-methylquinoline to form 8-methyl-5-nitroquinoline, followed by the reduction of the nitro group to the corresponding amine.

Synthesis_Workflow Start 8-Methylquinoline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 8-Methyl-5-nitroquinoline Nitration->Intermediate Reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Synthetic route to this compound.
Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-5-nitroquinoline (Hypothetical)

This protocol is based on standard nitration procedures for quinoline derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 8-methylquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the 8-methyl-5-nitroquinoline by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound (Hypothetical)

This protocol is based on the common methods for the reduction of aromatic nitro compounds.

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 8-methyl-5-nitroquinoline in a suitable solvent, such as ethanol or hydrochloric acid.

  • Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

  • Reaction Conditions: If using SnCl₂, heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and, if necessary, filter to remove the catalyst. If an acidic medium was used, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Table 2: Spectroscopic Data for 8-Methylquinoline (Experimental)

Technique Data
¹H NMR Peaks corresponding to the aromatic protons of the quinoline ring and a singlet for the methyl group protons are expected. For 8-methylquinoline, characteristic peaks are observed in the aromatic region, and the methyl protons typically appear as a singlet around 2.8 ppm.[5]
¹³C NMR Signals for the ten carbon atoms of the quinoline ring and the methyl group are expected. The aromatic carbons will appear in the downfield region, while the methyl carbon will be in the upfield region. For 8-methylquinoline, distinct signals for all ten carbons have been reported.[6]
Mass Spec. The mass spectrum of 8-methylquinoline shows a prominent molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight.[2] The fragmentation pattern would be characteristic of the quinoline ring system. For this compound, the molecular ion peak would be expected at m/z 158.
IR Spec. The IR spectrum of 8-methylquinoline displays characteristic bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the quinoline ring. For this compound, additional N-H stretching bands for the primary amine group would be expected in the region of 3300-3500 cm⁻¹.

Applications as a Heterocyclic Building Block

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the fields of antimalarial and anticancer drug discovery. The 5-amino group provides a convenient point for derivatization, allowing for the introduction of diverse side chains and functional groups to modulate the pharmacological properties of the resulting molecules.

Antimalarial Agents

The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs, with primaquine and tafenoquine being notable examples. These drugs are effective against the liver stages of Plasmodium parasites. The mechanism of action of 8-aminoquinolines is believed to involve their metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative damage and disruption of mitochondrial electron transport in the parasite.[7]

Antimalarial_MOA Drug 8-Aminoquinoline Derivative (e.g., Primaquine) Metabolism Metabolic Activation (Host Enzymes) Drug->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Damage Oxidative Damage to Parasite Mitochondria ROS->Damage

Proposed mechanism of action for 8-aminoquinoline antimalarials.

Derivatives of this compound can be synthesized to explore new antimalarial candidates with improved efficacy and reduced side effects. The methyl group at the 8-position can influence the metabolic profile and steric interactions of the molecule.

Table 3: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

Compound/DerivativeTarget/AssayActivity (IC₅₀ or other metric)Reference
PrimaquinePlasmodium vivax (liver stage)Standard clinical dose[8]
TafenoquinePlasmodium vivax (liver stage)Standard clinical dose[8]
5-Aryl-8-aminoquinolinesPlasmodium falciparum (chloroquine-resistant)More potent than primaquine[9]
Anticancer Agents

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[10][11] Several quinoline-based compounds have been developed as inhibitors of this pathway.[10][12][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

By modifying the 5-amino group of this compound, researchers can synthesize libraries of compounds to screen for inhibitory activity against kinases in the PI3K/Akt/mTOR pathway and other cancer-related targets.

Table 4: Anticancer Activity of Selected Quinoline Derivatives

Compound Class/DerivativeCancer Cell Line(s)Activity (IC₅₀)Reference
Quinoline-based mTOR inhibitorHL-60 (Leukemia)64 nM[12]
Indole- and quinolone-based inhibitorsMDA-MB231, HCT-1160.610–0.780 µM[11]
Materials Science Applications

The quinoline core is known for its fluorescent properties, making it a valuable component in the design of fluorescent probes and sensors.[1] The amino group of this compound can be functionalized to create chemosensors for the detection of metal ions or other analytes. Furthermore, the rigid aromatic structure of quinoline derivatives makes them suitable for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its amino group allow for the creation of a wide range of derivatives. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with potent biological activities and interesting material properties. This guide provides a foundational understanding for researchers looking to leverage the unique characteristics of this compound in their scientific endeavors.

References

An In-depth Technical Guide on the Biological Activity of 8-Methylquinolin-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 8-Methylquinolin-5-amine and its derivatives represent a promising, yet relatively underexplored, class of compounds. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this specific quinoline family. While direct research on this compound derivatives is limited, this document extrapolates potential activities based on structurally similar quinoline compounds, focusing on anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into this intriguing class of molecules. This guide aims to be a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this compound and its analogs.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial and anticancer agents.[2] Its unique structure, featuring a methyl group at the 8-position and an amine at the 5-position, offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with potentially tunable biological activities.

This guide will delve into the known and inferred biological activities of this compound derivatives, drawing comparisons with closely related quinoline structures that have been more extensively studied. The primary focus will be on their potential as anticancer, antimicrobial, and neuroprotective agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions. The presence of the primary amine at the 5-position allows for a range of modifications.

Amide Bond Formation

A common strategy for derivatizing the 5-amino group is through the formation of amides. This can be achieved by reacting this compound with various acyl chlorides or carboxylic acids under standard coupling conditions.

Mannich and Betti Reactions

The Mannich reaction is a powerful tool for the aminomethylation of compounds with an active hydrogen.[3] While typically applied to 8-hydroxyquinolines at the 7-position, analogous reactions could potentially be adapted for the this compound scaffold, possibly at the 6-position. The Betti reaction, a variation of the Mannich reaction, utilizes a primary amine, an aldehyde, and a phenol or naphthol to create aminobenzyl derivatives, offering another avenue for diversification.[4]

Biological Activities

Direct studies on the biological activities of a wide range of this compound derivatives are not extensively reported in the current literature. However, based on the activities of structurally similar quinoline compounds, several key therapeutic areas can be identified as having high potential.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[5] The mechanism of action is often multifaceted and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Potential Mechanisms of Action

Derivatives of the closely related 8-hydroxyquinoline have been shown to exert their anticancer effects through several mechanisms, including:

  • Enzyme Inhibition: Quinoline-based compounds have been found to inhibit a variety of enzymes that are critical for cancer cell function, including DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases.[6]

  • Modulation of Signaling Pathways: Quinoline derivatives have been reported to modulate key carcinogenic pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades.[6]

  • Induction of Apoptosis: Many anticancer compounds, including quinoline derivatives, induce programmed cell death (apoptosis) in cancer cells.

3.1.2. Structure-Activity Relationships (SAR)

For the broader class of quinoline derivatives, certain structural features have been correlated with anticancer activity:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly influence biological activity. For instance, in 8-hydroxyquinoline derivatives, electron-withdrawing groups at the 5-position have been shown to enhance anticancer activity.[5]

  • Modifications of the Amino Group: Derivatization of the amino group, for instance, through the formation of sulfonamides, has yielded compounds with significant anticancer and antibacterial properties.

Antimicrobial Activity

Quinoline-based compounds have a long history as effective antimicrobial agents. The core structure is found in several antibacterial and antimalarial drugs.

3.2.1. Potential Mechanisms of Action

The antimicrobial effects of quinoline derivatives are often attributed to:

  • DNA Gyrase Inhibition: A primary mechanism for many quinoline antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Metal Chelation: The ability of some quinoline derivatives to chelate metal ions can disrupt essential microbial enzymatic processes.

3.2.2. Structure-Activity Relationships (SAR)

In the context of antimicrobial activity, the following SAR observations from related quinoline compounds may be relevant:

  • Lipophilicity: Increased lipophilicity can enhance the ability of a compound to penetrate bacterial cell membranes.

  • Specific Substituents: The addition of specific functional groups can target particular microbial enzymes or processes.

Neuroprotective Activity

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[7]

3.3.1. Potential Mechanisms of Action

The neuroprotective effects of these compounds may arise from:

  • Metal Chelation: Dysregulation of metal ions is implicated in several neurodegenerative disorders. The metal-chelating properties of quinoline derivatives can help restore metal homeostasis.[7]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some quinoline derivatives possess antioxidant properties that can mitigate this damage.

  • Enzyme Inhibition: Inhibition of enzymes such as cholinesterases is a key strategy in the management of Alzheimer's disease.

Quantitative Data

Compound ClassBiological ActivityTarget/AssayIC50/MICReference
8-Aminoquinoline GlycoconjugatesAnticancerHCT 116 cells116.4 ± 5.9 µM (for the most active compound)[8]
MCF-7 cells78.1 ± 9.3 µM (for the most active compound)[8]
8-Hydroxyquinoline DerivativesAnticancerA549 cellsSub-micromolar to low micromolar range[9]
AntimicrobialS. aureusMICs ranging from 1.1 to 2.2 µM for some derivatives[10]
M. tuberculosisMIC of 0.1 µM for one derivative[10]

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for standard biological assays are provided below.

Anticancer Activity: MTS Assay

The MTS assay is a colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The biological activity of quinoline derivatives is often mediated through their interaction with specific cellular signaling pathways.

Potential Signaling Pathways in Cancer

Quinoline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

anticancer_pathways cluster_receptor Receptor Tyrosine Kinases cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.

General Experimental Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized this compound derivatives is outlined below.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Further Derivatization) Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

While the direct exploration of this compound and its derivatives is in its nascent stages, the wealth of data on structurally related quinoline compounds strongly suggests a high potential for significant biological activity. The information compiled in this guide indicates that this class of molecules is a promising starting point for the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features that govern biological activity.

  • Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and toxicity studies: To assess the therapeutic potential and safety profile of the most promising lead compounds.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the compelling therapeutic possibilities of this compound and its derivatives.

References

8-Methylquinolin-5-amine: A Versatile Precursor for the Next Generation of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Within this privileged class of heterocyclic compounds, 8-Methylquinolin-5-amine emerges as a promising, yet underexplored, precursor for the synthesis of novel pharmaceuticals. Its unique substitution pattern offers opportunities for developing new chemical entities with potentially enhanced efficacy and selectivity. This technical guide explores the therapeutic potential of this compound, drawing insights from the well-established pharmacology of structurally related 8-aminoquinolines and other quinoline derivatives. We present a comprehensive overview of its potential applications in antimalarial and anticancer drug discovery, supported by quantitative data from analogous compounds, detailed synthetic methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (CAS No: 50358-40-2) is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂.[1] It serves as a key intermediate in the synthesis of a variety of organic compounds.[1] The presence of both a quinoline core and a primary amine group makes it a versatile building block for creating a diverse library of derivatives. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially leading to unique interactions with biological targets. While direct extensive research on pharmaceuticals derived from this compound is limited, the vast body of literature on related 8-aminoquinolines provides a strong rationale for its investigation as a precursor for novel drugs, particularly in the fields of infectious diseases and oncology.[1]

Potential as a Precursor for Novel Antimalarial Agents

The 8-aminoquinoline scaffold is historically significant in the fight against malaria. Drugs like primaquine and the more recently approved tafenoquine are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale, preventing relapse of the disease.[2] These agents are thought to interfere with the parasite's mitochondrial function and DNA structure.[3]

The structural similarity of this compound to the core of these antimalarial drugs suggests its potential as a starting material for new derivatives with improved properties, such as enhanced efficacy, better safety profiles, or activity against drug-resistant parasite strains.

Quantitative Data on Analogous Antimalarial Compounds

The following table summarizes the activity of known 8-aminoquinoline analogues, providing a benchmark for the potential of novel derivatives.

CompoundParasite StrainActivity MetricValueReference
PrimaquineP. vivaxRadical Cure Dose15 mg/day for 14 days[4]
TafenoquineP. vivaxRadical Cure Dose300 mg (single dose)[3]
Analogue 25P. berghei (in vivo)Curative Dose25 mg/kg/day x 4 days[5]

Potential as a Precursor for Novel Anticancer Agents

Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest. The 8-hydroxyquinoline subgroup, in particular, has been extensively studied for its antiproliferative effects, which are often linked to its metal-chelating properties.

Given that this compound can be chemically modified to introduce functionalities similar to those in known anticancer quinolines, it represents a valuable starting point for the development of new oncology drugs.

Quantitative Data on Analogous Anticancer Compounds

The cytotoxic activities of various quinoline derivatives against different cancer cell lines are presented below. These data highlight the potential for developing potent anticancer agents from a quinoline core.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Thiophenyl Thiazolyl-Pyridine HybridA549 (Lung)0.452[6]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)6.25[7]
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5-25[7]
Quinoline-8-sulfonamide derivative 9aC32 (Melanoma)233.9[8]
Quinoline-8-sulfonamide derivative 9aMDA-MB-231 (Breast)273.5[8]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6A549 (Lung)1.83[9]

Experimental Protocols

While specific protocols starting from this compound are not widely published, the following established methodologies for the synthesis of related 8-aminoquinoline derivatives can be adapted.

General Procedure for the Synthesis of N-Substituted 8-Aminoquinolines

This protocol describes a typical amidation reaction to functionalize the amino group of an 8-aminoquinoline derivative.

Materials:

  • 8-Aminoquinoline derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 8-aminoquinoline derivative to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 8-aminoquinoline.

Mannich-Type Reaction for C-H Functionalization of Quinolines

The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the quinoline scaffold, often enhancing biological activity.

Materials:

  • 8-Hydroxyquinoline (as a related example) (1.0 eq)

  • Formaldehyde (37% aqueous solution) (1.1 eq)

  • Secondary amine (e.g., piperidine) (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve the secondary amine and formaldehyde in ethanol and stir for 1 hour at room temperature.

  • Add a solution of the 8-hydroxyquinoline in ethanol to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Take up the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow for Novel Pharmaceuticals from this compound

The following diagram illustrates a hypothetical workflow for the synthesis and evaluation of novel pharmaceutical candidates starting from this compound.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_development Preclinical Development A This compound B Functionalization Reaction (e.g., Amidation, Sulfonylation) A->B C Library of Novel Derivatives B->C D In vitro Biological Assays (e.g., Anticancer, Antimalarial) C->D E Hit Identification D->E F Lead Optimization E->F G In vivo Studies F->G H Pharmacokinetics & Toxicology G->H I Candidate Drug H->I

Caption: A potential workflow for drug discovery starting from this compound.

Apoptosis Induction Pathway by Quinoline Derivatives

Many quinoline-based anticancer agents exert their effect by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be modulated by novel derivatives of this compound.

G Novel Quinoline\nDerivative Novel Quinoline Derivative Mitochondrial\nStress Mitochondrial Stress Novel Quinoline\nDerivative->Mitochondrial\nStress Bax/Bak Activation Bax/Bak Activation Mitochondrial\nStress->Bax/Bak Activation Cytochrome c\nRelease Cytochrome c Release Bax/Bak Activation->Cytochrome c\nRelease Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c\nRelease->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified intrinsic apoptosis pathway targeted by some anticancer agents.

Conclusion

This compound represents a valuable and largely untapped resource for the synthesis of novel pharmaceutical agents. The extensive clinical success and diverse biological activities of other 8-aminoquinoline and quinoline derivatives provide a strong impetus for the exploration of this precursor. By leveraging established synthetic methodologies and screening platforms, researchers can unlock the potential of this compound to generate a new generation of antimalarial, anticancer, and other therapeutic compounds. Further investigation into the synthesis and biological evaluation of derivatives of this promising scaffold is highly encouraged.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methylquinolin-5-amine is a valuable heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its quinoline scaffold is a common feature in drugs with a wide range of activities, including antimalarial and anticancer properties. This document provides a detailed three-step protocol for the laboratory-scale synthesis of this compound, commencing with the construction of the 8-methylquinoline core via the Skraup synthesis, followed by regioselective nitration at the C5 position, and concluding with the reduction of the nitro group to the desired primary amine.

Target Audience

This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who possess a foundational understanding of synthetic organic laboratory techniques.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactionStarting MaterialsKey Reagents/CatalystsReaction ConditionsProductExpected Yield
1 Skraup Synthesiso-Toluidine, GlycerolConcentrated H₂SO₄, m-NitrobenzenesulfonateHeat, vigorous exothermic reaction followed by reflux8-Methylquinoline~75-85%
2 Nitration8-MethylquinolineFuming HNO₃, Concentrated H₂SO₄-5°C to 0°C, then room temperature8-Methyl-5-nitroquinoline~50-60% (after separation)
3 Reduction8-Methyl-5-nitroquinolineIron powder, Concentrated HCl, Ethanol/WaterRefluxThis compound~80-90%

Detailed Experimental Protocol

This synthesis is performed in three main stages: the synthesis of 8-methylquinoline, its subsequent nitration to 8-methyl-5-nitroquinoline, and the final reduction to this compound.

Step 1: Synthesis of 8-Methylquinoline via Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

  • Materials:

    • o-Toluidine

    • Glycerol

    • Concentrated Sulfuric Acid (98%)

    • m-Nitrobenzenesulfonate (or another suitable oxidizing agent)

    • Water

    • Sodium Hydroxide (NaOH) solution (e.g., 30%)

    • Toluene (or other suitable extraction solvent)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix o-toluidine and glycerol.

    • Slowly and with cooling in an ice bath, add concentrated sulfuric acid to the mixture.

    • Add the oxidizing agent, m-nitrobenzenesulfonate, to the flask.

    • Heat the mixture gently. The reaction is highly exothermic and will begin to boil vigorously. Remove the heat source and control the reaction by cooling if necessary.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

    • After cooling, dilute the reaction mixture with water and then carefully neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Perform a steam distillation to isolate the crude 8-methylquinoline.

    • Extract the distillate with toluene.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure 8-methylquinoline.

Step 2: Nitration of 8-Methylquinoline to 8-Methyl-5-nitroquinoline

The nitration of 8-methylquinoline is expected to yield a mixture of 5-nitro and 7-nitro isomers due to the directing effects of the methyl group. The 5-nitro isomer is the desired product and may be separated by chromatography.

  • Materials:

    • 8-Methylquinoline

    • Fuming Nitric Acid (90%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (or other suitable extraction solvent)

    • Silica gel for column chromatography

  • Procedure:

    • In a flask cooled to -5°C in an ice-salt bath, slowly add 8-methylquinoline to concentrated sulfuric acid with stirring.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature.

    • Add the nitrating mixture dropwise to the solution of 8-methylquinoline, maintaining the temperature below 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomers.

    • Separate the 8-methyl-5-nitroquinoline from the other isomers using silica gel column chromatography.

Step 3: Reduction of 8-Methyl-5-nitroquinoline to this compound

The final step is the reduction of the nitro group to an amine using iron powder in an acidic medium.

  • Materials:

    • 8-Methyl-5-nitroquinoline

    • Iron powder

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Water

    • Sodium Carbonate (Na₂CO₃) solution

    • Ethyl Acetate (or other suitable extraction solvent)

  • Procedure:

    • In a round-bottom flask, suspend 8-methyl-5-nitroquinoline in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.

    • Neutralize the filtrate with a saturated sodium carbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction o_toluidine o-Toluidine skraup_reaction Skraup Reaction (H₂SO₄, Oxidant) o_toluidine->skraup_reaction glycerol Glycerol glycerol->skraup_reaction methylquinoline 8-Methylquinoline skraup_reaction->methylquinoline nitration_reaction Nitration (HNO₃, H₂SO₄) methylquinoline->nitration_reaction nitro_methylquinoline 8-Methyl-5-nitroquinoline nitration_reaction->nitro_methylquinoline reduction_reaction Reduction (Fe, HCl) nitro_methylquinoline->reduction_reaction final_product This compound reduction_reaction->final_product

Caption: A workflow diagram illustrating the three-step synthesis of this compound.

The Skraup-Doebner-von Miller Synthesis: A Versatile Tool for Substituted Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The Skraup-Doebner-von Miller synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the preparation of substituted quinolines. This reaction and its variations are of significant interest to researchers in drug development, as the quinoline scaffold is a privileged structure found in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This document provides detailed application notes, experimental protocols, and a mechanistic overview to guide researchers in the synthesis of substituted quinolines.

Applications in Drug Development

The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. The Skraup-Doebner-von Miller synthesis offers a direct route to functionalized quinolines, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction is a crucial step in the development of certain antitumor and antibacterial agents.[1] The ability to introduce a wide variety of substituents onto the quinoline ring system through the appropriate choice of anilines and α,β-unsaturated carbonyl compounds makes this synthetic strategy highly valuable for medicinal chemists.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Skraup-Doebner-von Miller synthesis and its variations under different experimental conditions.

Table 1: Classical Skraup-Doebner-von Miller Synthesis of Substituted Quinolines

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
AnilineCrotonaldehydeHClReflux72-Methylquinoline-[1]
AnilineAcroleinHCl/Toluene--Quinoline-[1]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateHf(OTf)₄ / CH₂Cl₂RT48Methyl 2-(2,3-dimethylphenyl)-4-phenylquinoline-3-carboxylate44[2]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFAReflux12Methyl 4-phenyl-2-(2,3-dimethylphenyl)quinoline-3-carboxylate61[2]

Table 2: Doebner Reaction for the Synthesis of Quinoline-4-carboxylic Acids

Aniline DerivativeAldehydePyruvic AcidCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
6-(Trifluoromethoxy)anilineBenzaldehydePyruvic AcidBF₃·OEt₂ / EtOHReflux242-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid85[3]
AnilineBenzaldehydePyruvic Acidp-TSA / Water:Ethylene Glycol-32-Phenylquinoline-4-carboxylic acid85[3]
4-Methoxyaniline4-ChlorobenzaldehydePyruvic Acidp-TSA / Water:Ethylene Glycol-32-(4-Chlorophenyl)-6-methoxyquinoline-4-carboxylic acid92[3]

Table 3: Microwave-Assisted Skraup-Doebner-von Miller Synthesis

Aniline Derivativeα,β-Unsaturated Carbonyl/GlycerolCatalyst/SolventPower (W)Temperature (°C)Time (min)ProductYield (%)Reference
AnilineGlycerolH₂SO₄ / Water-200-Quinoline10-66[4]
2,6-DiaminotolueneGlycerolAs₂O₅ / H₂SO₄---7-Amino-8-methylquinoline-[5]
Substituted AnilinesVarious Aldehydes/KetonesPhosphotungstic Acid300-10-15Substituted Quinolines79-94[6]

Experimental Protocols

Protocol 1: General Procedure for the Classical Skraup-Doebner-von Miller Synthesis of 2,4-Disubstituted Quinolines

This protocol is a general representation of the classical synthesis.[1]

Materials:

  • Substituted Aniline (1.0 eq)

  • α,β-Unsaturated Aldehyde or Ketone (1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline in toluene, add the α,β-unsaturated aldehyde or ketone.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Protocol 2: Doebner Reaction for the Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic Acid[3]

Materials:

  • 6-(Trifluoromethoxy)aniline (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Pyruvic Acid (1.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid in ethanol.

  • Add a catalytic amount of boron trifluoride diethyl etherate to the solution.

  • Heat the reaction mixture to reflux for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.

Protocol 3: Microwave-Assisted Green Synthesis of Quinolines[4]

Materials:

  • Substituted Aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (catalytic amount)

  • Water (solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted aniline, glycerol, and a catalytic amount of sulfuric acid in water.

  • Seal the vessel and place it in a microwave reactor.

  • Set the reaction temperature to 200°C and irradiate for the optimized time (typically 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Overview and Visualization

The mechanism of the Skraup-Doebner-von Miller synthesis is complex and has been a subject of debate. A widely accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and subsequent oxidation to furnish the aromatic quinoline ring. A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[7][8][9]

Below are Graphviz diagrams illustrating the proposed reaction mechanism and a general experimental workflow.

Skraup_Doebner_von_Miller_Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Step1 1,4-Conjugate Addition Reactants->Step1 Intermediate1 β-Anilino Carbonyl Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Dihydroquinolinol Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Intermediate3 1,2-Dihydroquinoline Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Product Substituted Quinoline Step4->Product

Caption: Proposed mechanism of the Skraup-Doebner-von Miller synthesis.

Experimental_Workflow Start Start Mixing Mix Aniline, Carbonyl Compound, Catalyst, and Solvent Start->Mixing Reaction Heating (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of substituted quinolines.

References

Application Notes and Protocols for the Synthesis of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the multi-step synthesis of 8-Methylquinolin-5-amine, a key intermediate in pharmaceutical research. The synthesis involves a three-step reaction sequence commencing with the formation of the quinoline core via the Skraup reaction, followed by regioselective nitration and subsequent reduction to yield the final product.

Reaction Overview

The formation of this compound is achieved through the following synthetic pathway:

  • Step 1: Skraup Synthesis of 8-Methylquinoline. o-Toluidine is reacted with glycerol in the presence of a strong acid and an oxidizing agent to construct the 8-methylquinoline core.

  • Step 2: Nitration of 8-Methylquinoline. The synthesized 8-methylquinoline undergoes electrophilic nitration to introduce a nitro group at the C5 position of the quinoline ring, yielding 8-methyl-5-nitroquinoline.

  • Step 3: Reduction of 8-Methyl-5-nitroquinoline. The nitro group of 8-methyl-5-nitroquinoline is reduced to a primary amine using a metal-acid system, affording the target compound, this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthetic Pathway
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Yield (%)
8-Methylquinoline C₁₀H₉N143.19Pale yellow to brown liquid-8024868-90[1]
8-Methyl-5-nitroquinoline C₁₀H₈N₂O₂188.18SolidNot Reported351.7Not Reported
This compound C₁₀H₁₀N₂158.20SolidNot ReportedNot ReportedNot Reported
Table 2: Spectroscopic Data for Key Compounds
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
8-Methylquinoline 8.94 (dd, J=4.2, 1.7 Hz, 1H), 8.12 (dd, J=8.3, 1.7 Hz, 1H), 7.65 (d, J=8.1 Hz, 1H), 7.56 (d, J=7.1 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H), 7.39 (dd, J=8.3, 4.2 Hz, 1H), 2.83 (s, 3H)[1]149.8, 146.9, 136.8, 136.1, 128.9, 128.4, 126.2, 125.9, 121.1, 17.7
8-Methyl-5-nitroquinoline Spectral data available but not fully detailed in search results.Spectral data available but not fully detailed in search results.
This compound Spectral data not available in search results.Spectral data not available in search results.

Experimental Protocols

Step 1: Synthesis of 8-Methylquinoline (Skraup Reaction)

Principle: This reaction builds the quinoline ring system from an aromatic amine and glycerol. The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for workup)

  • Dichloromethane or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add o-toluidine.

  • Slowly add concentrated sulfuric acid with cooling and stirring.

  • Add ferrous sulfate (if used) to the mixture.

  • Gently heat the mixture, and then add glycerol dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic and can be vigorous[1].

  • After the addition of glycerol is complete, add the oxidizing agent (e.g., nitrobenzene).

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain 8-methylquinoline as a pale yellow to brown liquid.

Expected Yield: 68-90%[1].

Step 2: Synthesis of 8-Methyl-5-nitroquinoline (Nitration)

Principle: Electrophilic aromatic substitution on the 8-methylquinoline ring. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, attacks the electron-rich benzene ring of the quinoline, primarily at the 5- and 8-positions. In this case, with the 8-position blocked by a methyl group, nitration is directed to the 5-position.

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Ammonium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 8-methylquinoline to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 8-methylquinoline in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the acidic solution with an ammonium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it to obtain crude 8-methyl-5-nitroquinoline.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: High yields are expected based on analogous reactions.

Step 3: Synthesis of this compound (Reduction)

Principle: Reduction of the aromatic nitro group to a primary amine using a dissolving metal reduction method, typically with iron in the presence of an acid.

Materials:

  • 8-Methyl-5-nitroquinoline

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide or sodium carbonate solution (for neutralization)

  • Ethyl acetate or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, suspend 8-methyl-5-nitroquinoline in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Make the filtrate alkaline by adding a sodium hydroxide or sodium carbonate solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Expected Yield: Yields for similar reductions are typically high.

Visualizations

Reaction_Mechanism_Skraup cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O oToluidine o-Toluidine Intermediate1 3-(o-tolylamino)propanal oToluidine->Intermediate1 + Acrolein Intermediate2 1,2-Dihydro-8-methylquinoline Intermediate1->Intermediate2 H⁺, Cyclization -H₂O Product1 8-Methylquinoline Intermediate2->Product1 [O] (Oxidizing Agent)

Caption: Reaction mechanism for the Skraup synthesis of 8-Methylquinoline.

Overall_Workflow Start o-Toluidine + Glycerol Step1 Skraup Synthesis (H₂SO₄, Oxidant) Start->Step1 Intermediate1 8-Methylquinoline Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 8-Methyl-5-nitroquinoline Step2->Intermediate2 Step3 Reduction (Fe, HCl) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Antimalarial Drugs Utilizing an 8-Methylquinolin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, most notably represented by the licensed drug primaquine. This class of compounds is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse of malaria. While direct literature on the utilization of 8-Methylquinolin-5-amine in antimalarial drug synthesis is not extensively available, the well-established structure-activity relationships (SAR) of 8-aminoquinoline derivatives provide a robust framework for the rational design and synthesis of novel antimalarial candidates based on this scaffold. This document provides a comprehensive overview of the synthetic strategies, experimental protocols for biological evaluation, and key SAR insights relevant to the development of antimalarial agents derived from a 5,8-disubstituted quinoline core, with a focus on the potential application of this compound.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the basis for numerous antimalarial drugs, including quinine and chloroquine.[1] Within this class, 8-aminoquinolines are distinguished by their activity against the hepatic stages of the malaria parasite.[2] Primaquine, the archetypal 8-aminoquinoline, remains a critical tool for the radical cure of relapsing malaria.[3] However, its use is associated with hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, necessitating the development of safer and more effective analogues.[4]

Research into modified 8-aminoquinolines aims to improve the therapeutic index by enhancing efficacy against both blood and liver-stage parasites while reducing toxicity. Modifications at various positions of the quinoline ring and the diamine side chain have been explored to modulate the compound's antimalarial activity, metabolic stability, and safety profile.[5][6] The introduction of a methyl group at the 8-position and an amine at the 5-position, as in this compound, presents an underexplored substitution pattern that warrants investigation for its potential to yield novel antimalarial agents.

Structure-Activity Relationships (SAR) of 8-Aminoquinoline Derivatives

The biological activity of 8-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline nucleus and the characteristics of the side chain at the 8-position.

  • Substitution at Position 5: Introduction of substituents at the 5-position of the quinoline ring has been shown to significantly influence antimalarial activity. The presence of alkoxy or aryloxy groups at this position can confer impressive schizontocidal activity.[7] Furthermore, the introduction of aryl groups at the 5-position has yielded compounds with potency equal to or greater than primaquine against Plasmodium falciparum.[6][8] Analogues bearing electron-donating groups at this position have demonstrated superior activity compared to those with electron-withdrawing substituents.[6]

  • Substitution at Position 6: A methoxy group at the 6-position is a common feature in most active 8-aminoquinoline antimalarials, including primaquine, and is considered important for activity.[5]

  • Substitution at other positions: Modifications at the 2, 4, and 7-positions have also been investigated. For instance, the introduction of a bulky, metabolically stable group at the C-2 position has been explored to prevent oxidative metabolism.[9] 4-methyl substitution has also been reported in active analogues.[5]

  • The 8-amino Side Chain: The nature of the diamine side chain at the 8-position is crucial for activity. The length of the alkyl chain and the nature of the terminal amino group influence the drug's efficacy and pharmacokinetic properties.

The logical relationship for designing new 8-aminoquinoline-based antimalarials based on SAR is depicted below:

SAR_Logic Start 8-Aminoquinoline Scaffold SAR Structure-Activity Relationship Analysis Start->SAR Pos5 Position 5 Substitution SAR->Pos5 Pos6 Position 6 Substitution SAR->Pos6 SideChain 8-Amino Side Chain Modification SAR->SideChain Design Design Novel Analogues Pos5->Design Pos6->Design SideChain->Design Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Lead Lead Compound Testing->Lead

Figure 1. Logical workflow for the design of novel 8-aminoquinoline antimalarials.

Synthetic Strategies

While specific protocols for the synthesis of antimalarial drugs from this compound are not documented, established methods for the synthesis of substituted quinolines can be adapted. The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis.[9][10][11][12][13] For the derivatization of a pre-existing this compound, standard organic reactions to modify the 5-amino group would be employed.

A hypothetical workflow for the synthesis and evaluation of novel antimalarials from this compound is presented below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound Reaction Coupling Reaction (e.g., with a diamine side chain precursor) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Library Library of Novel Compounds Purification->Library InVitro In Vitro Antimalarial Assay (P. falciparum) Library->InVitro Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) InVitro->Cytotoxicity InVivo In Vivo Efficacy Study (P. berghei in mice) Cytotoxicity->InVivo SAR_Analysis Structure-Activity Relationship Analysis InVivo->SAR_Analysis

Figure 2. Hypothetical workflow for synthesis and evaluation.

Experimental Protocols

This protocol is a general guideline and would require optimization for specific target molecules.

  • Preparation of the Side Chain Precursor: Synthesize the desired diamine side chain, for example, a protected version of the side chain found in primaquine (e.g., N-(4-aminopentyl)acetamide).

  • Coupling Reaction: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., DMF or DMSO). Add a base (e.g., K2CO3 or Et3N) and the side chain precursor.

  • Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

  • Deprotection (if necessary): If a protecting group was used on the side chain, perform the deprotection step.

  • Characterization: Characterize the final compound using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

This protocol is based on the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions.

  • Assay Plate Preparation: In a 96-well plate, add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the wells. Include positive (chloroquine) and negative (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37 °C.

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

This protocol describes the 4-day suppressive test.

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5 post-infection, collect blood from the tail vein and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.

  • Data Analysis: Calculate the percentage of parasite growth inhibition compared to an untreated control group. Determine the effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90).

Quantitative Data of Representative 8-Aminoquinoline Derivatives

The following tables summarize the in vitro antimalarial activity of various 8-aminoquinoline derivatives from the literature to serve as a reference for newly synthesized compounds.

Table 1: In Vitro Antimalarial Activity of 5-Aryl-8-Aminoquinoline Derivatives [6]

CompoundRIC50 (nM, CQ-S strain)IC50 (nM, CQ-R strain)
Primaquine->1000>1000
Tafenoquine-150120
4bc 4-OCH38060
4bd 4-CH39070
4be 3,4-di-OCH37050

Table 2: In Vitro Antimalarial Activity of 2-tert-Butylprimaquine Analogues [9]

CompoundIC50 (µM, CQ-S strain)IC50 (µM, CQ-R strain)
Primaquine1.21.5
25 0.81.1
26 1.01.3
27 0.91.2

Potential Mechanism of Action

The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS) that damage parasite cells. The quinoline core is thought to be metabolized to redox-active intermediates that interfere with the parasite's electron transport chain and other essential cellular processes.

Mechanism_of_Action Drug 8-Aminoquinoline Derivative Metabolism Host/Parasite Metabolism Drug->Metabolism Metabolite Redox-Active Metabolites Metabolism->Metabolite ROS Reactive Oxygen Species (ROS) Generation Metabolite->ROS Damage Oxidative Damage to Parasite Macromolecules ROS->Damage Death Parasite Death Damage->Death

Figure 3. Proposed mechanism of action for 8-aminoquinoline antimalarials.

Conclusion

While this compound is not a conventionally cited starting material in the synthesis of antimalarial drugs, its structural similarity to the highly active 8-aminoquinoline class makes it an intriguing candidate for further exploration. By leveraging the extensive knowledge of the structure-activity relationships of 8-aminoquinoline derivatives and employing established synthetic and biological evaluation protocols, researchers can rationally design and test novel compounds derived from this compound. The data and protocols presented in these application notes provide a solid foundation for initiating such a drug discovery program, with the ultimate goal of developing new, safer, and more effective treatments for malaria.

References

Application of 8-Methylquinolin-5-amine in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer properties. Quinoline derivatives have been shown to exert their antineoplastic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. 8-Methylquinolin-5-amine is a key chemical intermediate in the synthesis of diverse pharmaceutical compounds, including potential antimalarial and anticancer agents.[1] Its unique structure provides a versatile platform for the development of novel derivatives that can interact with specific biological targets implicated in cancer progression.

This document provides an overview of the application of quinoline derivatives, with a focus on structures that can be conceptually derived from this compound, in the discovery of new anticancer drugs. It includes a summary of their biological activities, potential mechanisms of action, and detailed protocols for their synthesis and evaluation.

Synthetic Approaches to Quinoline-Based Anticancer Agents

The synthesis of bioactive quinoline derivatives often involves the modification of the quinoline core at various positions. Starting from this compound, the amine group at the 5-position serves as a versatile handle for derivatization through reactions such as amidation, sulfonylation, or the formation of Schiff bases. These modifications can significantly influence the compound's physicochemical properties and biological activity.

A general approach for the synthesis of novel quinoline derivatives from a precursor like this compound could involve coupling with various carboxylic acids, sulfonyl chlorides, or aldehydes to generate a library of compounds for biological screening.

Anticancer Activity of Quinoline Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of quinoline derivatives against a panel of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values for selected quinoline derivatives, illustrating their efficacy and potential for further development.

Table 1: In Vitro Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ)Raji (lymphoma)5-10 fold lower than clioquinol[2]
5,7-dibromo-8-hydroxyquinolineA549 (lung)5.8 (mg/mL)[3]
5,7-dibromo-8-hydroxyquinolineHT29 (colon)5.4 (mg/mL)[3]
Glycoconjugate of 8-hydroxyquinolineMCF-7 (breast)4.12[3]
8-hydroxy-2-quinolinecarbaldehydeHep3B (hepatocellular carcinoma)6.25±0.034 (µg/mL)[4]

Table 2: In Vitro Anticancer Activity of Other Quinoline Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
Quinoline Derivative 13ePC-3 (prostate)2.61[5]
Quinoline Derivative 13eKG-1 (leukemia)3.56[5]
Quinoline Derivative 13hPC-3 (prostate)4.68[5]
Quinoline Derivative 13hKG-1 (leukemia)2.98[5]
6-Bromo-5-nitroquinolineHT29 (colon)Lower than 5-FU[6]

Mechanism of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Some derivatives have been shown to modulate the levels of key regulatory proteins involved in these processes. For instance, certain quinoline compounds can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[7]

G Quinoline_Derivative Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline_Derivative->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Quinoline_Derivative->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Proposed apoptotic pathway induced by quinoline derivatives.

Experimental Protocols

Protocol 1: General Synthesis of Quinoline-5-sulfonamide Derivatives

This protocol describes a general method for the synthesis of quinoline-5-sulfonamides, which can be adapted for derivatives of this compound. The reaction involves the coupling of a quinoline-5-sulfonyl chloride with an appropriate amine.

Materials:

  • 8-Hydroxyquinoline-5-sulfonyl chloride

  • Appropriate amine (e.g., acetylene derivatives of amine)

  • Anhydrous acetonitrile

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol for recrystallization

Procedure:

  • To a suspension of 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in 15 mL of anhydrous acetonitrile, add the appropriate amine (20 mmol).

  • Stir the resulting reaction mixture at room temperature for 24 hours.

  • Pour the mixture into 100 mL of water and extract with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain the desired 8-hydroxyquinoline-5-sulfonamide.[8]

G cluster_synthesis Synthesis Workflow Start Start Step1 Suspend 8-hydroxyquinoline-5-sulfonyl chloride in anhydrous acetonitrile Start->Step1 Step2 Add appropriate amine Step1->Step2 Step3 Stir at room temperature for 24h Step2->Step3 Step4 Pour into water and extract with chloroform Step3->Step4 Step5 Dry organic extracts and evaporate solvent Step4->Step5 Step6 Recrystallize from methanol Step5->Step6 End Pure Product Step6->End

Caption: Workflow for the synthesis of quinoline-5-sulfonamide derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (quinoline derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[9][10]

G cluster_assay MTT Assay Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Add test compounds at various concentrations Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT solution and incubate for 4h Step4->Step5 Step6 Add solubilization solution Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

Derivatives based on the quinoline scaffold represent a promising class of compounds for the development of novel anticancer agents. This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of such derivatives. The information and protocols provided herein offer a foundation for researchers to explore the potential of this chemical space in the ongoing search for more effective and selective cancer therapies. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel this compound derivatives is warranted.

References

Application Notes and Protocols: Derivatization of the Amino Group in 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinolin-5-amine is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] The presence of a primary amino group at the 5-position provides a versatile handle for synthetic modification. Derivatization of this amino group allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of physicochemical properties for materials science applications. Common derivatization strategies for aromatic amines include acylation to form amides and sulfonylation to yield sulfonamides. These transformations are fundamental in the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the acylation and sulfonylation of the amino group of this compound, offering a foundation for the synthesis of novel derivatives.

Data Presentation

The following table summarizes representative derivatization reactions for this compound, including the reagents, product structures, and expected yields based on analogous reactions with similar aminoquinolines. These yields are illustrative and may vary depending on the specific substrate, reaction scale, and purification methods.

Reaction TypeReagentProduct StructureExpected Product NameHypothetical Yield (%)
Acylation Acetyl Chloride
alt text
N-(8-methylquinolin-5-yl)acetamide85-95
Acylation Benzoyl Chloride
alt text
N-(8-methylquinolin-5-yl)benzamide80-90
Sulfonylation Benzenesulfonyl Chloride
alt text
N-(8-methylquinolin-5-yl)benzenesulfonamide75-85
Sulfonylation p-Toluenesulfonyl Chloride
alt text
N-(8-methylquinolin-5-yl)-4-methylbenzenesulfonamide70-85

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the acylation and sulfonylation of this compound. These protocols are based on established methods for the derivatization of aminoquinolines and may require optimization for specific applications.[2][3][4][5][6]

Protocol 1: Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-(8-methylquinolin-5-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent: To the cooled and stirred solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[5]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).[4][5]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-(8-methylquinolin-5-yl)acetamide.

Protocol 2: Sulfonylation of this compound with Benzenesulfonyl Chloride

Objective: To synthesize N-(8-methylquinolin-5-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine.[2][4]

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.[4]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x volume).[4]

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N-(8-methylquinolin-5-yl)benzenesulfonamide.

Workflow Diagram

Derivatization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound in Anhydrous Solvent reaction_step 1. Cool to 0°C 2. Add Base (e.g., Pyridine) 3. Add Derivatizing Agent (Acyl or Sulfonyl Chloride) 4. Stir at RT start->reaction_step Reactants quench Quench Reaction reaction_step->quench Crude Mixture extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify Crude Product product Derivatized This compound purify->product Pure Product

Caption: General workflow for the derivatization of this compound.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the backbone of many fluorescent probes due to their inherent photophysical properties. Strategic functionalization of the quinoline scaffold allows for the development of "turn-on" or "turn-off" fluorescent sensors with high sensitivity and selectivity for various analytes, including metal ions. This document provides detailed protocols for the synthesis of a novel Schiff base fluorescent probe derived from 8-Methylquinolin-5-amine and its application in the detection of metal ions. The methodologies are based on established synthetic routes for related aminoquinoline compounds.[1][2]

Synthesis of a Novel Fluorescent Probe: (E)-2-(((8-methylquinolin-5-yl)imino)methyl)phenol

A versatile and straightforward approach to synthesizing fluorescent probes from primary amines is the formation of a Schiff base through condensation with an aldehyde.[1][2] This protocol details the synthesis of a novel probe by reacting this compound with salicylaldehyde.

Experimental Protocol: Synthesis of the Fluorescent Probe

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

  • Anhydrous Calcium Chloride (CaCl₂) or other suitable drying agent

Procedure:

  • Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 25 mL of absolute ethanol. Stir the mixture at room temperature until the amine is completely dissolved.

  • Addition of Aldehyde: To the stirred solution of the amine, add 1.0 equivalent of salicylaldehyde dissolved in 15 mL of absolute ethanol dropwise.

  • Reaction Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A colored precipitate of the Schiff base product should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • Drying: Dry the purified product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature to yield the final fluorescent probe, (E)-2-(((8-methylquinolin-5-yl)imino)methyl)phenol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 8_Methylquinolin_5_amine This compound Reaction_Vessel Dissolve in Ethanol Reflux for 2-4 hours 8_Methylquinolin_5_amine->Reaction_Vessel Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction_Vessel Cooling Cool to Room Temperature Reaction_Vessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Washing->Drying Final_Product Fluorescent Probe (Schiff Base) Drying->Final_Product

Caption: General workflow for the synthesis of the Schiff base fluorescent probe.

Application: Metal Ion Sensing

Quinoline-based Schiff base probes are widely employed as chemosensors for the detection of various metal ions, such as Al³⁺ and Zn²⁺.[3][4][5] The binding of a metal ion to the probe often leads to a significant change in its fluorescence properties, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6]

Experimental Protocol: General Procedure for Metal Ion Detection

Materials:

  • Stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, FeCl₃, CuCl₂, etc.) in deionized water (e.g., 10 mM)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer.

  • Initial Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum. This will serve as the baseline fluorescence.

  • Titration with Metal Ions: Sequentially add small aliquots of a specific metal ion stock solution to the cuvette containing the probe solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Fluorescence Spectra Recording: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will allow for the determination of the probe's sensitivity and the limit of detection (LOD).

  • Selectivity Study: To assess the selectivity of the probe, repeat the experiment with a range of different metal ions at the same concentration and compare the fluorescence response.

Proposed Signaling Pathway for Metal Ion Detection

The fluorescence of the Schiff base probe is often quenched in its free form due to photo-induced electron transfer (PET) from the imine nitrogen to the quinoline ring. Upon coordination with a metal ion, this PET process is inhibited, leading to an enhancement of fluorescence (CHEF effect).

Signaling_Pathway cluster_probe Free Probe cluster_complex Probe-Metal Complex Probe Fluorescent Probe (Low Fluorescence) PET Photo-induced Electron Transfer (PET) (Fluorescence Quenching) Probe->PET Excitation Probe_Metal Probe-Metal Ion Complex (High Fluorescence) Probe->Probe_Metal + Metal Ion Probe_Metal->Probe - Metal Ion (Reversible) CHEF Chelation-Enhanced Fluorescence (CHEF) (PET Inhibition) Probe_Metal->CHEF Excitation Metal_Ion Metal Ion (e.g., Al³⁺, Zn²⁺)

Caption: Proposed signaling pathway for metal ion detection by the Schiff base probe.

Data Presentation

Quantitative photophysical data for the proposed probe, (E)-2-(((8-methylquinolin-5-yl)imino)methyl)phenol, is not yet available. However, the following table summarizes representative data for structurally analogous quinoline-based Schiff base fluorescent probes reported in the literature to provide an expected range of performance.

Probe DerivativeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Reference
8-aminoquinoline-2-hydroxy-1-naphthaldehyde Schiff baseAl³⁺---3.23 x 10⁻⁸ M[3]
Quinoline-derived Schiff base HL1Zn²⁺-450--[7]
Quinoline-2-carboxaldehyde-aniline Schiff baseZn²⁺-484-72 nM[5]
Quinoline-based Schiff baseZn²⁺---3.5 x 10⁻⁷ M[5]

Note: The specific photophysical properties of a novel probe will need to be determined experimentally.

Conclusion

The synthetic protocol outlined in this document provides a clear and efficient method for the preparation of a novel fluorescent probe from this compound. The resulting Schiff base is anticipated to be a promising candidate for the selective detection of metal ions, with potential applications in environmental monitoring, chemical biology, and drug development. The provided experimental protocols for synthesis and metal ion sensing serve as a robust starting point for researchers to explore the capabilities of this new class of quinoline-based fluorescent probes.

References

Application Note: High-Purity Isolation of 8-Methylquinolin-5-amine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed experimental protocols for the purification of 8-Methylquinolin-5-amine (CAS No. 50358-40-2), a key intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial and anticancer agents.[1] The protocols outlined below are based on established methods for the purification of aromatic amines and aminoquinolines.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. The available data is summarized below.

PropertyValueReference
CAS Number 50358-40-2[1]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Predicted Solubility Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO; low solubility in water.Inferred from similar compounds like 8-aminoquinoline.[2]
Predicted State Solid at room temperature.Inferred from similar aminoquinolines.[2]

Experimental Protocols

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile and the required final purity.

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the crystals to reform upon cooling, leaving impurities in the solution.

Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Based on the polarity of similar aromatic amines, suitable solvents to test include ethanol, methanol, isopropanol, acetone, or a solvent/anti-solvent system like ethanol/water or toluene/hexane.[3][4]

    • For amines, converting the freebase to a salt by adding an acid can sometimes improve crystallization properties.[3][5]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent to the flask.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Hot filter the solution to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Troubleshooting: If the compound "oils out" (separates as a liquid instead of a solid), try using a more dilute solution or cooling the solution more slowly.[3]

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] This method is particularly useful for separating mixtures with multiple components.

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for polar compounds. For basic compounds like amines, it is often beneficial to use silica gel that has been deactivated with a base (e.g., triethylamine) to prevent streaking.[7] Alumina can also be a suitable alternative.[7]

    • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A solvent system of increasing polarity is typically used. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol.[8]

    • To improve peak shape and reduce tailing of the amine, a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) can be added to the eluent.[7][9][10]

    • The optimal eluent system should be determined beforehand using Thin-Layer Chromatography (TLC).

  • Procedure:

    • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 100% DCM and gradually add methanol.

    • Fraction Collection: Collect the eluting solvent in fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Purification Summary

The results of the purification can be summarized in the following table for easy comparison.

MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/GC)
Recrystallization
Column Chromatography

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_start Start cluster_method_selection Method Selection cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography cluster_analysis Analysis & Final Product Crude Crude this compound Decision Choose Purification Method Crude->Decision Recrystallization_Protocol 1. Dissolve in hot solvent 2. Cool to crystallize 3. Filter and wash 4. Dry crystals Decision->Recrystallization_Protocol High initial purity Chromatography_Protocol 1. Pack column 2. Load sample 3. Elute with solvent gradient 4. Collect and combine fractions Decision->Chromatography_Protocol Complex mixture Analysis Purity Analysis (TLC, HPLC, GC) Recrystallization_Protocol->Analysis Chromatography_Protocol->Analysis Pure_Product Purified this compound Analysis->Pure_Product

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and purification of 8-methylquinolin-8-amine and related 8-aminoquinoline derivatives, with a focus on strategies for scaling up production. 8-Aminoquinolines are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The protocols outlined below are designed to be a valuable resource for researchers and professionals involved in drug discovery and development.

Overview of Synthetic Strategies

The synthesis of the 8-aminoquinoline scaffold can be approached through several established methods. The choice of a particular synthetic route for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.

Two primary strategies for the synthesis of substituted 8-aminoquinolines are the Skraup synthesis and modifications of the quinoline ring system. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline core.[2] Alternatively, functionalization of a pre-existing quinoline ring, for instance, through amination of a halo-quinoline, offers a more direct approach to specific derivatives.[3]

For the specific synthesis of 8-methylquinolin-8-amine, a targeted approach starting from a substituted aniline or quinoline is generally preferred for better control of regioselectivity.

Experimental Protocols

Scale-Up Synthesis of 2-Methyl-8-aminoquinoline

This protocol is adapted from a patented laboratory-scale synthesis and provides a potential route for the scale-up production of 2-methyl-8-aminoquinoline.[4] This method involves a two-step process: the synthesis of the intermediate 2-methyl-8-bromoquinoline followed by an amination reaction.

Step 1: Synthesis of 2-Methyl-8-bromoquinoline

This step involves the ring-closure reaction of o-bromoaniline with crotonaldehyde.[4]

  • Reaction Setup: In a suitable reaction vessel equipped for heating and stirring, o-bromoaniline is dissolved in a solvent such as a hydrochloric acid solution.[4]

  • Addition of Reagents: A moderator, such as boric acid or ferric sulfite, is added to the reaction mixture. The mixture is then heated to approximately 100°C with vigorous stirring.[4]

  • Reaction Execution: A mixture of an oxidizing agent (e.g., 2-nitrobromobenzene or ceric ammonium nitrate) and crotonaldehyde is added dropwise to the heated solution. The reaction is maintained at this temperature for about 3 to 3.5 hours.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the crude 2-methyl-8-bromoquinoline. The reported yield for this step is in the range of 52.0% to 61.0%.[4]

Step 2: Amination of 2-Methyl-8-bromoquinoline

The intermediate is then aminated to yield the final product.[4]

  • Reaction Setup: The 2-methyl-8-bromoquinoline is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP).[4]

  • Catalyst and Base: A catalyst, such as copper acetylacetonate, and a strong base, like cesium carbonate or potassium carbonate, are added to the mixture.[4]

  • Reaction Conditions: The reaction is heated to a temperature between 60°C and 120°C.[4]

  • Work-up and Purification: Following the completion of the reaction, a standard work-up procedure is performed to isolate the crude 2-methyl-8-aminoquinoline. The product can then be purified. The reported yield for this amination step is approximately 70.6%.[4]

General Purification Protocol for 8-Aminoquinoline Derivatives

The basicity of the amino group in 8-aminoquinoline derivatives can present challenges during purification, often leading to strong interactions with silica gel.[1] An acid-base extraction is a robust method for separating these basic compounds from neutral or acidic impurities, particularly on a larger scale.[1]

  • Dissolution: The crude reaction mixture is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Acidic Extraction: The organic solution is transferred to a separatory funnel, and an equal volume of a dilute aqueous acid (e.g., 1 M HCl) is added. The mixture is shaken vigorously. The protonated 8-aminoquinoline derivative will partition into the aqueous layer. This extraction is typically repeated three times to ensure complete transfer.[1]

  • Basification and Re-extraction: The combined aqueous extracts are cooled in an ice bath and neutralized with a base (e.g., 1 M NaOH or saturated NaHCO₃) to a basic pH. This causes the 8-aminoquinoline derivative to precipitate as the free base. The product is then extracted back into an organic solvent (e.g., DCM or ethyl acetate) through three successive extractions.[1]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.[1]

Data Presentation

Synthesis Yields for 2-Methyl-8-aminoquinoline and Intermediates
StepStarting Material(s)ProductReported Yield (%)Reference
Ring-closure Reactiono-Bromoaniline and Crotonaldehyde2-Methyl-8-bromoquinoline52.0 - 61.0[4]
Amination2-Methyl-8-bromoquinoline2-Methyl-8-aminoquinoline70.6[4]
Purification Data for 8-Hydroxyquinoline (as a related compound)
Purification MethodStarting Material Purity (%)Achieved Purity (%)Yield (%)Reference
Recrystallization78.099.596.5[5]
Recrystallization82.099.095.0[5]

Visualizations

G cluster_synthesis Scale-Up Synthesis of 2-Methyl-8-aminoquinoline cluster_amination Step 2: Amination A Step 1: Synthesis of 2-Methyl-8-bromoquinoline C Ring-closure Reaction (100°C, 3-3.5h) B o-Bromoaniline + Crotonaldehyde B->C D 2-Methyl-8-bromoquinoline (Yield: 52-61%) C->D E 2-Methyl-8-bromoquinoline D->E F Amination Reaction (60-120°C) E->F G 2-Methyl-8-aminoquinoline (Yield: 70.6%) F->G

Caption: Workflow for the two-step synthesis of 2-Methyl-8-aminoquinoline.

G cluster_purification Purification of 8-Aminoquinoline Derivatives by Acid-Base Extraction A Crude Product in Organic Solvent B Acidic Extraction (e.g., 1 M HCl) A->B C Aqueous Layer (Protonated Product) B->C D Organic Layer (Impurities) B->D E Basification (e.g., 1 M NaOH) C->E F Re-extraction into Organic Solvent E->F G Purified Product in Organic Solvent F->G H Drying and Concentration G->H I Pure 8-Aminoquinoline Derivative H->I

Caption: Experimental workflow for the purification of 8-aminoquinoline derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methylquinolin-5-amine is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. As with any synthesized compound intended for further use, comprehensive analytical characterization is imperative to confirm its identity, purity, and stability. These application notes provide a suite of standard analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of their chemical entities.

Physicochemical and Spectroscopic Data Summary

A summary of the expected physicochemical and spectroscopic data for this compound is presented below. These values are predictive and should be confirmed experimentally.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Off-white to yellow or brown solid
Melting Point Not readily available, requires experimental determination
Boiling Point Not readily available, requires experimental determination
Solubility Soluble in methanol, DMSO, chloroform

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of substituted quinolines, providing critical information about the substitution pattern and electronic environment.[1] For this compound, ¹H and ¹³C NMR are essential for confirming the positions of the methyl and amine groups.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.5 - 8.8dd1HH-2
7.2 - 7.5dd1HH-3
8.0 - 8.3dd1HH-4
6.8 - 7.1d1HH-6
7.3 - 7.6d1HH-7
Amine Protons3.5 - 4.5br s2H-NH₂
Methyl Protons2.5 - 2.8s3H-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic Carbons145 - 150C-2
120 - 125C-3
130 - 135C-4
140 - 145C-4a
142 - 147C-5
110 - 115C-6
125 - 130C-7
135 - 140C-8
148 - 152C-8a
Methyl Carbon15 - 20-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[2] Both low-resolution and high-resolution mass spectrometry (HRMS) are valuable.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueParameterPredicted m/z
ESI-MS [M+H]⁺ (Protonated Molecule)159.09
EI-MS [M]⁺ (Molecular Ion)158.08
Key Fragment Ions143 ([M-NH]⁺), 130 ([M-HCN-H]⁺)
HRMS (ESI) [M+H]⁺ Calculated159.0917
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The primary amine and aromatic rings will have characteristic absorption bands.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[3][4]
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethyl (-CH₃)
1650 - 1580N-H BendPrimary Amine (-NH₂)[3]
1600 - 1450C=C and C=N StretchQuinoline Ring
1335 - 1250C-N StretchAromatic Amine[3]
910 - 665N-H WagPrimary Amine (-NH₂)[3]

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of quinoline derivatives.[5]

Table 5: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm[6]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL[6]

Thermal Analysis

Thermal analysis provides information on the thermal stability and decomposition of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Table 6: Expected Thermal Analysis Data for this compound

TechniqueParameterPredicted Value
TGA Onset of Decomposition> 200 °C (in inert atmosphere)
Residue at 600 °C< 5%

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of all protons and carbons.[8]

  • Data Processing : Process the spectra using appropriate software. Reference the solvent peak and integrate the ¹H NMR signals.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to approximately 10 µg/mL with the initial mobile phase.

  • LC-MS System : Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions : Use the HPLC conditions outlined in Table 5, or a shorter, faster gradient for rapid analysis.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Positive ESI.

    • Scan Range : m/z 50-500.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

  • Data Analysis : Identify the [M+H]⁺ ion and analyze the fragmentation pattern if MS/MS data is acquired. For HRMS, compare the measured mass to the calculated mass.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Sample Preparation : No specific preparation is needed for a solid sample if using an Attenuated Total Reflectance (ATR) accessory.

  • Apparatus : An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.[9]

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

    • Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans for a good signal-to-noise ratio.[9]

  • Data Analysis : The resulting spectrum will be automatically ratioed against the background. Identify the characteristic absorption bands as listed in Table 4.

Protocol 4: HPLC Analysis for Purity
  • Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in methanol. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation : Accurately weigh approximately 10 mg of the sample, dissolve in and dilute to 10 mL with methanol to get a 1 mg/mL solution. Filter through a 0.45 µm syringe filter into an HPLC vial.[5]

  • System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis Sequence :

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the working standard to determine the retention time.

    • Inject the sample solution.

  • Data Analysis : Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 5: Thermal Analysis (TGA)
  • Sample Preparation : Accurately weigh 5-10 mg of this compound into a TGA pan (alumina or platinum).

  • Instrument Setup :

    • Atmosphere : Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program : Heat from room temperature to 600 °C at a rate of 10 °C/min.

  • Data Analysis : Analyze the resulting thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Stability Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation HPLC HPLC (Purity) Structure_Confirmation->HPLC Structure Confirmed TGA Thermal Analysis (Stability) HPLC->TGA Final_QC Final Quality Control TGA->Final_QC

Caption: General analytical workflow for the characterization of this compound.

Caption: Decision tree for the structural elucidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound is typically a multi-step process. The most common approach involves the construction of the 8-methylquinoline core, followed by nitration and subsequent reduction. A prevalent method for forming the quinoline ring is the Skraup synthesis.[1][2] This involves the reaction of a substituted aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The direct synthesis would ideally start from 2-methyl-1,4-diaminobenzene, but a more common route involves the synthesis of 8-methyl-5-nitroquinoline as an intermediate, which is then reduced to the desired this compound.

Q2: What are the primary categories of byproducts I should be aware of?

A2: Byproducts can arise from each major stage of the synthesis. The main categories include:

  • Isomeric Byproducts: Formation of undesired positional isomers of both the intermediate and final product.

  • Incomplete Reaction Products: Starting materials or intermediates that have not fully reacted.

  • Side-Reaction Products: Compounds formed from unintended reactions of starting materials or intermediates, such as polymerization or dimerization.

  • Degradation Products: Resulting from harsh reaction conditions.

Q3: How can I minimize the formation of tar-like substances in my reaction?

A3: Tar formation is a common issue in the Skraup synthesis, often due to the polymerization of acrolein, which is generated in situ from glycerol.[3] To mitigate this, it is crucial to control the reaction temperature carefully. The addition of a moderator, such as ferrous sulfate, can help to make the reaction less violent.[2] Ensuring efficient stirring and a controlled rate of addition of reagents can also minimize localized overheating and subsequent tar formation.

Troubleshooting Guide

Problem 1: My reaction mixture for the Skraup synthesis turned into a thick, dark tar with a low yield of the desired 8-methylquinoline.

  • Possible Cause: The reaction was too exothermic, leading to the polymerization of acrolein and other starting materials. This is a known characteristic of the Skraup reaction.[2][3]

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature and ensure gradual heating. Use an ice bath to manage the initial exothermic phase.

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to help control the reaction's vigor.[2]

    • Slow Addition: Add the sulfuric acid or other reagents dropwise to the reaction mixture with efficient stirring to prevent localized high temperatures.

Problem 2: After nitration of 8-methylquinoline, I have a mixture of products that are difficult to separate.

  • Possible Cause: Nitration of the quinoline ring can lead to the formation of multiple positional isomers in addition to the desired 8-methyl-5-nitroquinoline.

  • Solution:

    • Optimize Nitrating Conditions: Carefully control the temperature and the nitrating agent (e.g., a mixture of nitric and sulfuric acid). Running the reaction at a lower temperature can sometimes improve selectivity.

    • Purification Strategy: Isomeric nitroquinolines can sometimes be separated by fractional crystallization of their salts (e.g., hydrochlorides) or by column chromatography.[4] It is advisable to use a high-resolution analytical technique like HPLC to develop a suitable separation method.

Problem 3: The reduction of 8-methyl-5-nitroquinoline is not going to completion, or I am observing multiple spots on my TLC plate.

  • Possible Cause: The reducing agent is not potent enough, or the reaction conditions are not optimal, leading to incomplete reduction and the formation of intermediates. Common byproducts of nitro group reduction include the corresponding nitroso and hydroxylamine derivatives, as well as dimeric species like azoxy, azo, and hydrazo compounds.

  • Solution:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C) is often a clean and efficient method for nitro group reduction.[5] Metal/acid systems like Sn/HCl or Fe/HCl are also effective but may require a more rigorous workup to remove metal salts.[5]

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC until the starting material is no longer detectable.

    • Control of pH: In metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed to completion.

Common Byproducts in this compound Synthesis

Byproduct NameChemical StructureStage of FormationConditions Favoring Formation
8-Methyl-7-nitroquinolineNitration of 8-methylquinolineNon-selective nitrating conditions.
8-Methyl-5-nitrosoquinolineReduction of 8-methyl-5-nitroquinolineIncomplete reduction; mild reducing agents or insufficient reaction time.
8-Methyl-5-hydroxylaminoquinolineReduction of 8-methyl-5-nitroquinolineIncomplete reduction.
Bis(8-methylquinolin-5-yl)diazene oxide (Azoxy byproduct)Reduction of 8-methyl-5-nitroquinolineCondensation of nitroso and hydroxylamine intermediates, often under neutral or basic conditions.
Acrolein Polymers (Tar)Not a single structureSkraup SynthesisHigh reaction temperatures; uncontrolled exothermic reaction.
Aniline (from nitrobenzene)Skraup SynthesisIf nitrobenzene is used as the oxidizing agent.

Troubleshooting Workflow

Byproduct_Troubleshooting start Start: Synthesis of This compound reaction_step Identify Reaction Step with Issue (Skraup, Nitration, Reduction) start->reaction_step skraup Skraup Synthesis Issue: Low Yield / Tar Formation reaction_step->skraup Skraup nitration Nitration Issue: Mixture of Isomers reaction_step->nitration Nitration reduction Reduction Issue: Incomplete Reaction / Multiple Products reaction_step->reduction Reduction skraup_sol Troubleshooting for Skraup: - Control Temperature - Use Ferrous Sulfate - Slow Reagent Addition skraup->skraup_sol nitration_sol Troubleshooting for Nitration: - Optimize Temperature & Reagents - Develop Chromatographic Separation - Consider Fractional Crystallization nitration->nitration_sol reduction_sol Troubleshooting for Reduction: - Change Reducing Agent (e.g., H2/Pd-C) - Ensure Sufficient Reaction Time - Control pH reduction->reduction_sol analyze Analyze Products and Byproducts (TLC, HPLC, GC-MS, NMR) skraup_sol->analyze nitration_sol->analyze reduction_sol->analyze end End: Purified This compound analyze->end

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Purpose: To quickly assess the progress of a reaction by separating the components of the reaction mixture.

  • Materials:

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Developing chamber

    • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 3:7 ratio and optimize)

    • Capillary tubes for spotting

    • UV lamp (254 nm and 366 nm)

    • Iodine chamber or other staining agent (e.g., potassium permanganate)

  • Procedure:

    • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover and let it equilibrate for 10-15 minutes.

    • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material(s) for comparison.

    • Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. If compounds are not UV-active, use a staining agent.

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Purpose: To quantify the purity of the final product and identify the presence of byproducts.

  • Instrumentation and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detector: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram. The area of each peak corresponds to the relative amount of that component. Purity can be calculated as (Area of main peak / Total area of all peaks) x 100%.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

  • Purpose: To separate volatile compounds and identify them based on their mass-to-charge ratio.

  • Instrumentation and Conditions (Example):

    • GC Column: A non-polar column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC-MS.

    • The components will be separated in the GC column and then fragmented and detected by the mass spectrometer.

    • Compare the resulting mass spectra with a library (e.g., NIST) to identify the byproducts.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Purpose: To determine the chemical structure of the main product and isolated byproducts.

  • Procedure:

    • Dissolve 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound and to elucidate the structures of any isolated byproducts. For example, in the ¹H NMR spectrum of the desired product, one would expect to see signals corresponding to the aromatic protons and the methyl group protons in the correct integration ratios. The presence of unexpected signals would indicate impurities.

References

troubleshooting low yield in the Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Skraup Quinoline Synthesis

Welcome to the technical support center for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful but often challenging reaction.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other undesirable outcomes during the Skraup synthesis.

Q1: My reaction turned into a thick, black, tarry mass with little to no desired product. What went wrong?

A1: This is the most common issue with the Skraup synthesis and is typically caused by an uncontrolled, violent exothermic reaction.[1] The primary reasons include:

  • Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to polymerization and charring of the reactants, especially the acrolein formed from glycerol dehydration.[2]

  • Inefficient Mixing: Poor agitation leads to localized hotspots where the temperature spikes, promoting tar formation instead of the desired cyclization.[3]

  • Lack of a Moderator: The classic Skraup synthesis has a reputation for being violent.[4] Adding a moderator like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing the reaction from getting out of control.[2][5] Boric acid can also be used for this purpose.[6]

Solution:

  • Ensure vigorous and efficient stirring throughout the reaction.

  • Add the concentrated sulfuric acid slowly while cooling the reaction flask in an ice bath to manage the initial exotherm.[7]

  • Always include a moderator. Ferrous sulfate is the most common and effective choice.[3]

  • Apply heat gently to initiate the reaction, and be prepared to remove the heat source to control the exothermic phase.[3]

Q2: The reaction is very slow, or seems to have stalled. What are the potential causes?

A2: A sluggish reaction can also lead to low yields due to incomplete conversion. The main causes are:

  • Insufficient Heat: While the reaction is exothermic, it often requires initial heating to overcome the activation energy. The temperature should typically be maintained around 140-150°C.[8]

  • Purity of Reactants: Water in the glycerol can interfere with the dehydration to acrolein.[5] Ensure anhydrous glycerol is used. The purity of the aniline derivative is also critical.

  • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and slowing down the reaction.[2]

Solution:

  • Ensure the reaction mixture is heated to the appropriate temperature and maintained there for the recommended duration (typically 3-4 hours).[8]

  • Use anhydrous glycerol and purified aniline.

  • For deactivated anilines, consider using a stronger acid catalyst or a modified procedure with more forcing conditions, though this may increase the risk of tar formation.

Q3: My yield is significantly reduced after the workup and purification process. How can I improve product recovery?

A3: The viscous, tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant material loss.[2] A robust purification strategy is essential.

  • Initial Workup: After cooling, the reaction mixture should be carefully diluted by pouring it into a large volume of water. This is followed by neutralization with a concentrated base (e.g., sodium hydroxide) to liberate the free quinoline base.[7]

  • Purification Method: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar and inorganic salts.[7][8] The distillate, containing quinoline and water, is then collected.

  • Final Isolation: The quinoline can be separated from the aqueous layer of the distillate. The aqueous layer should be re-extracted with an organic solvent (like toluene or dichloromethane) to recover dissolved product. The combined organic layers are then dried and the solvent is removed. Final purification is typically achieved by vacuum distillation.[5]

Q4: I'm observing significant side products. What are they and how can I minimize them?

A4: The primary side reactions involve the polymerization of acrolein under the harsh acidic and high-temperature conditions.[3] Using an excess of acrolein (or glycerol) can lead to the formation of a rubbery solid that is impossible to work with.[9]

Solution:

  • Control Reagent Stoichiometry: Carefully control the molar ratios of the reactants. Do not use a large excess of glycerol.

  • Use a Moderator: As mentioned, ferrous sulfate helps to control the reaction's vigor, which in turn reduces the rate of side reactions and polymerization.[3]

  • Optimize Temperature: Avoid excessively high temperatures which accelerate polymerization.[3]

Frequently Asked Questions (FAQs)

Q: What is the specific role of each component in the Skraup synthesis?

A:

  • Aniline (or derivative): Provides the aromatic ring and the nitrogen atom for the final quinoline heterocycle.

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4 of the quinoline ring). It dehydrates in the presence of sulfuric acid to form acrolein, the key intermediate.[1]

  • Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as an acid catalyst for the cyclization and dehydration steps.[10]

  • Oxidizing Agent (e.g., Nitrobenzene): Its role is to oxidize the 1,2-dihydroquinoline intermediate formed after cyclization into the aromatic quinoline product.[1] Nitrobenzene is often reduced to aniline, which can then participate in the reaction.[1]

  • Moderator (e.g., Ferrous Sulfate): Controls the highly exothermic nature of the reaction, preventing runaway reactions and minimizing tar formation.[3][5]

Q: Can I use an oxidizing agent other than nitrobenzene?

A: Yes. While nitrobenzene is traditional, it can lead to violent reactions.[5] Arsenic pentoxide is a common alternative that often results in a less violent reaction.[4] Other oxidizing agents that have been used include ferric oxide, vanadic acid, and even iodine.[5][11] In some modified procedures, an external oxidizing agent may not be necessary at all.[12]

Q: How critical is temperature control during the reaction?

A: Extremely critical. The reaction is notoriously exothermic.[3] Insufficient heating can cause the reaction to stall, while excessive or uncontrolled heating is the primary cause of polymerization, tar formation, and dangerously violent reactions that can result in material loss.[2][5] A typical procedure involves gentle heating to initiate the reaction, followed by careful management of the exotherm, and then maintaining a specific temperature (e.g., 140-150°C) for several hours to ensure completion.[8]

Data Presentation

Table 1: Effect of Oxidizing Agent and Substrate on Quinoline Synthesis Yield

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91%Organic Syntheses, Coll. Vol. 1, p.478 (1941)[8]
6-NitrocoumarinArsenic Pentoxide3H-pyrano[3,2-f]quinoline-3-one14%ResearchGate[8]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline~100%ResearchGate[8]

Experimental Protocols

Protocol: Moderated Skraup Synthesis of Quinoline (Adapted from Organic Syntheses)

This protocol uses ferrous sulfate to moderate the reaction.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, ferrous sulfate heptahydrate, and nitrobenzene.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. It is critical to add the reagents in the correct order to prevent the reaction from starting prematurely.[5]

  • Heating: Once the addition is complete, begin to heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[8]

  • Cooling and Dilution: After the reaction period, allow the mixture to cool to room temperature. Carefully pour the viscous reaction mixture into a large beaker containing cold water, with stirring.

  • Neutralization: Make the solution strongly basic by slowly adding a concentrated solution of sodium hydroxide. This will neutralize the sulfuric acid and liberate the quinoline base. The mixture will heat up; cooling may be necessary.[7]

  • Steam Distillation: Transfer the neutralized mixture to a steam distillation apparatus. Steam distill the mixture to isolate the crude quinoline. Collect the distillate until it is no longer cloudy.[8] This separates the volatile quinoline from non-volatile tars.

  • Extraction: Separate the quinoline layer from the aqueous layer in the distillate. Extract the aqueous layer several times with an organic solvent (e.g., toluene). Combine the organic extracts with the initial quinoline layer.

  • Drying and Final Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous potassium carbonate). Filter off the drying agent and purify the crude quinoline by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., 110–114°C at 14 mm Hg).[5]

Visualizations

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein  -2H₂O  (H₂SO₄) inv1 Acrolein->inv1 Aniline Aniline Aniline->inv1 Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate  Acid-Catalyzed  Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline  Dehydration  (-H₂O) Quinoline Quinoline Dihydroquinoline->Quinoline  Oxidation  (-2H) inv1->Michael_Adduct  Michael  Addition inv2

Caption: Reaction mechanism of the Skraup quinoline synthesis.

Troubleshooting_Workflow Start Low Yield Observed Q1 Reaction Appearance? Start->Q1 A1_Tarry Black & Tarry Mass Q1->A1_Tarry Tarry A1_Slow Slow / Stalled Q1->A1_Slow Slow Cause_Tarry Probable Cause: - Uncontrolled Exotherm - No Moderator (FeSO₄) - Poor Mixing A1_Tarry->Cause_Tarry Cause_Slow Probable Cause: - Insufficient Heat - Impure Reactants - Deactivating Groups A1_Slow->Cause_Slow Solution_Tarry Solution: - Add FeSO₄ Moderator - Slow Acid Addition - Vigorous Stirring - Ice Bath Cooling Cause_Tarry->Solution_Tarry Solution_Slow Solution: - Verify Temp (140-150°C) - Use Anhydrous Glycerol - Consider Modified Protocol Cause_Slow->Solution_Slow Component_Relationships Core Skraup Synthesis Aniline Aniline Aniline->Core Provides N and Aromatic Ring Glycerol Glycerol Glycerol->Core Forms C2-C4 via Acrolein H2SO4 H₂SO₄ H2SO4->Core Dehydrates & Catalyzes Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Core Aromatizes Intermediate Moderator Moderator (e.g., FeSO₄) Moderator->Core Controls Exotherm

References

Technical Support Center: Control of Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the safe and effective control of exothermic reactions during quinoline synthesis. The information is tailored to address specific issues encountered during common synthesis methods such as the Skraup, Doebner-von Miller, and Friedländer reactions.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Exotherm in Skraup Synthesis

Symptoms:

  • Sudden, violent boiling of the reaction mixture, even after removal of the external heat source.

  • Rapid increase in temperature and pressure within the reaction vessel.

  • Ejection of reaction contents through the condenser.[1]

  • Formation of a large amount of black, intractable tar.

Root Cause: The Skraup synthesis is notoriously exothermic, particularly during the initial dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent cyclization and oxidation steps.[2][3] An uncontrolled reaction is often due to an incorrect order of reagent addition or the absence of a moderating agent.

Solutions:

Solution Detailed Steps Expected Outcome
Ensure Correct Reagent Addition Order 1. To the reaction flask, add the reagents in the following sequence: powdered ferrous sulfate (moderator), glycerol, aniline, and then the oxidizing agent (e.g., nitrobenzene).2. Thoroughly mix the components to ensure even distribution.3. Slowly and carefully add concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice bath).A controlled initiation of the reaction, avoiding a sudden violent exotherm.
Utilize a Moderator Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before the addition of sulfuric acid.[3] Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[2]The reaction will proceed more smoothly over a longer period, preventing a sudden release of energy.
Control Temperature and Heating 1. Gently heat the mixture to initiate the reaction.2. Once the exothermic reaction begins and the mixture starts to boil, immediately remove the external heat source.3. If the reaction becomes too vigorous, apply external cooling to the flask (e.g., a wet towel or an ice bath).The reaction's own heat will sustain boiling for a period (typically 30-60 minutes), after which external heat can be reapplied if necessary for completion.[1]
Ensure Efficient Stirring Use a mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction.Good mixing helps to dissipate heat and prevent the formation of localized hotspots, which can trigger a runaway reaction.[3]
Issue 2: Polymerization and Tar Formation in Doebner-von Miller Synthesis

Symptoms:

  • The reaction mixture becomes a thick, dark, and difficult-to-stir tar.

  • Low yield of the desired quinoline product.

  • Difficult and inefficient product isolation from the polymeric material.

Root Cause: The strong acidic conditions and elevated temperatures used in the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material, which is a major side reaction.

Solutions:

Solution Detailed Steps Expected Outcome
Slow Addition of Carbonyl Compound Add the α,β-unsaturated aldehyde or ketone dropwise to the heated acidic solution of the aniline over an extended period.This helps to maintain a low concentration of the carbonyl compound in the reaction mixture at any given time, minimizing self-polymerization.
Use of a Biphasic Solvent System Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase.This separation of reactants into two phases can significantly reduce the rate of polymerization of the carbonyl compound.
Optimize Reaction Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.Lower temperatures slow down the rate of both the desired reaction and the competing polymerization, often favoring the formation of the quinoline product.
In Situ Generation of the Carbonyl Compound Prepare the α,β-unsaturated carbonyl compound in situ from an aldol condensation of two simpler carbonyl compounds (Beyer method).[4]This avoids the need to handle the often unstable α,β-unsaturated carbonyl compound directly and can lead to higher yields.
Issue 3: Exothermic Reaction and Side Product Formation in Friedländer Synthesis

Symptoms:

  • Noticeable exotherm upon addition of the catalyst (acid or base).

  • Formation of side products from the self-condensation of the ketone reactant.

  • Low yield of the desired quinoline derivative.

Root Cause: The initial aldol condensation and subsequent cyclodehydration in the Friedländer synthesis can be exothermic, especially when catalyzed by strong acids or bases at elevated temperatures.[2][5]

Solutions:

Solution Detailed Steps Expected Outcome
Controlled Catalyst Addition Add the acid or base catalyst slowly and portion-wise to the mixture of the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound, with efficient stirring and cooling.A more controlled initiation of the reaction and better management of the initial exotherm.
Optimize Catalyst and Temperature Use a milder catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) and a lower reaction temperature.[5]A slower, more controlled reaction with a reduced rate of side product formation.
Use of a Two-Step Procedure First, perform the initial condensation at a lower temperature to form the enamine or aldol adduct intermediate. Then, increase the temperature to effect cyclization.This can provide better control over each stage of the reaction and minimize side reactions.

Data Presentation

Table 1: Comparison of Moderators in Skraup Synthesis

Moderator Typical Concentration (w/w vs. Aniline) Observed Effect on Exotherm Typical Yield Range (%)
Ferrous Sulfate (FeSO₄) 10-20%Significantly reduces the violence of the reaction, leading to a more controlled and prolonged exotherm.[3]60-75
Boric Acid (H₃BO₃) 5-15%Moderates the reaction, though generally considered less effective than ferrous sulfate for large-scale reactions.50-65
No Moderator N/AHighly exothermic and often violent, difficult to control, significant tar formation.Highly variable, often <40

Table 2: Effect of Temperature on Doebner-von Miller Synthesis of 2-methylquinoline

Reaction Temperature (°C) Reaction Time (h) Yield of 2-methylquinoline (%) Observations
801245Slow reaction rate, incomplete conversion.
100870Good balance of reaction rate and yield.
120665Increased tar formation observed.
140450Significant polymerization and lower isolated yield.

Table 3: Influence of Catalyst on Friedländer Synthesis

Catalyst Catalyst Loading (mol%) Reaction Temperature (°C) Reaction Time (h) Yield (%)
KOH 2080685
p-TsOH 10100490
Iodine 1590588
No Catalyst 01201240

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol emphasizes safety and control of the exothermic reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a three-necked round-bottom flask of appropriate size (the volume should be at least three times the reaction volume), place a mechanical stirrer and fit it with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Mixing: Begin stirring the mixture to ensure homogeneity.

  • Oxidizing Agent: Add nitrobenzene to the mixture.

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath. The rate of addition should be controlled to maintain the internal temperature below 100 °C.

  • Initiation: After the addition of sulfuric acid is complete, gently heat the mixture to initiate the reaction.

  • Exothermic Phase: Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[1] If the reaction becomes too violent, cool the flask with an ice bath.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a large volume of water and then neutralize with a concentrated sodium hydroxide solution. The quinoline can then be isolated by steam distillation.

Protocol 2: Controlled Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize polymerization byproducts.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Aniline Solution: In the flask, prepare a solution of aniline in aqueous hydrochloric acid.

  • Crotonaldehyde Solution: Prepare a solution of crotonaldehyde in toluene.

  • Reactant Addition: Heat the aniline hydrochloride solution to reflux. Slowly add the crotonaldehyde solution from the dropping funnel to the refluxing aniline solution over a period of 1-2 hours.

  • Reaction: Continue to reflux the biphasic mixture for 4-6 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Isolation: Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methylquinoline by vacuum distillation.

Protocol 3: Controlled Friedländer Synthesis of 2-Phenylquinoline

This protocol uses a mild acid catalyst to control the reaction rate.

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzophenone and acetophenone in ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: If the product precipitates upon cooling, collect it by filtration. Otherwise, remove the ethanol under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Mandatory Visualizations

Exothermic_Reaction_Control_Workflow General Workflow for Controlling Exothermic Reactions in Quinoline Synthesis cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring & Response cluster_outcome Outcome Select Synthesis Method Select Synthesis Method Identify Exothermic Steps Identify Exothermic Steps Select Synthesis Method->Identify Exothermic Steps Choose Control Strategy Choose Control Strategy Identify Exothermic Steps->Choose Control Strategy Controlled Reagent Addition Controlled Reagent Addition Choose Control Strategy->Controlled Reagent Addition Temperature Monitoring Temperature Monitoring Controlled Reagent Addition->Temperature Monitoring Observe Reaction Vigor Observe Reaction Vigor Temperature Monitoring->Observe Reaction Vigor Moderator/Catalyst Use Moderator/Catalyst Use Efficient Stirring Efficient Stirring Moderator/Catalyst Use->Efficient Stirring Efficient Stirring->Temperature Monitoring Temperature Rise Rate Temperature Rise Rate Observe Reaction Vigor->Temperature Rise Rate Apply Cooling Apply Cooling Temperature Rise Rate->Apply Cooling Emergency Shutdown Emergency Shutdown Apply Cooling->Emergency Shutdown Ineffective Controlled Reaction Controlled Reaction Apply Cooling->Controlled Reaction Effective Runaway Reaction Runaway Reaction Emergency Shutdown->Runaway Reaction Product Isolation Product Isolation Controlled Reaction->Product Isolation

Caption: General workflow for managing exothermic reactions in quinoline synthesis.

Skraup_Troubleshooting Troubleshooting Logic for Skraup Synthesis Exotherm start Violent Exotherm in Skraup Synthesis check_order Was the order of reagent addition correct? start->check_order check_moderator Was a moderator (e.g., FeSO4) used? check_order->check_moderator Yes incorrect_order Incorrect order. Follow protocol: Moderator -> Glycerol -> Aniline -> Oxidizer -> Acid. check_order->incorrect_order No check_acid_addition Was sulfuric acid added slowly with cooling? check_moderator->check_acid_addition Yes no_moderator No moderator used. Add FeSO4 or boric acid before acid addition. check_moderator->no_moderator No check_heating Was external heating removed after initiation? check_acid_addition->check_heating Yes rapid_acid_addition Rapid acid addition. Add acid slowly with an ice bath. check_acid_addition->rapid_acid_addition No continuous_heating Continuous heating. Remove external heat once exotherm starts. check_heating->continuous_heating No controlled Reaction should be controlled. check_heating->controlled Yes

References

minimizing tar formation during 8-Methylquinolin-5-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylquinolin-5-amine. The following information is intended to help minimize tar formation and address other common issues encountered during production.

Troubleshooting Guides

Tar formation is a prevalent issue in quinoline synthesis, often attributed to harsh reaction conditions. The following table outlines common problems, their potential causes, and recommended solutions for minimizing tar and other side products during the synthesis of this compound, which typically proceeds via the nitration of 8-methylquinoline followed by the reduction of the resulting 5-nitro-8-methylquinoline.

Problem Potential Cause Recommended Solution
Excessive Tar Formation during Nitration Reaction temperature is too high, promoting polymerization and side reactions.Maintain a low reaction temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent.[1]
Concentrated acids are too strong, leading to charring.Use a milder nitrating agent or a mixed acid solution (e.g., HNO₃ in H₂SO₄) with careful temperature control.
Reaction time is too long.Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Low Yield of 5-Nitro-8-methylquinoline Formation of the undesired 7-nitro isomer.Optimize the nitrating agent and reaction conditions. Nitration of 8-methylquinoxalines, a similar heterocyclic system, has been shown to be efficient at the C-5 position using mixed acid at 40-50°C.[2] Careful control of temperature and the nitrating agent can influence the isomer ratio.
Incomplete reaction.Ensure dropwise addition of the nitrating agent to the substrate solution to maintain an effective concentration.
Incomplete Reduction of the Nitro Group Inefficient catalyst or reducing agent.For catalytic hydrogenation, ensure the activity of the Pd/C catalyst. For metal/acid reductions, use freshly activated metal powder (e.g., iron).
Insufficient amount of reducing agent.Use a stoichiometric excess of the reducing agent.
Formation of Side Products during Reduction Over-reduction of the quinoline ring.Monitor the reaction closely by TLC and stop the reaction once the nitro group is fully reduced. Use a selective reducing agent like iron powder in acetic acid or catalytic hydrogenation under controlled conditions.
Difficulty in Purifying the Final Product Presence of tarry impurities.The crude product can be purified by acid-base extraction to remove neutral and acidic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the amine.[1]
Oiling out during recrystallization.Allow the solution to cool slowly. If oiling persists, try a different solvent system or add a co-solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of tar formation in the synthesis of this compound?

A1: The most common cause of tar formation, particularly during the initial Skraup synthesis to obtain the 8-methylquinoline precursor, is the highly exothermic nature of the reaction and the use of strong acids at high temperatures. These conditions can lead to polymerization of reactants and intermediates.[2]

Q2: How can I control the regioselectivity of the nitration of 8-methylquinoline to favor the 5-nitro isomer?

A2: The nitration of quinoline typically yields a mixture of 5- and 8-nitro isomers.[3] To favor the 5-nitro isomer of 8-methylquinoline, careful control of reaction conditions is crucial. Factors such as the choice of nitrating agent, reaction temperature, and the solvent can influence the isomer ratio. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific setup.

Q3: What are the best methods for reducing the 5-nitro-8-methylquinoline to this compound while minimizing side products?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group without affecting the quinoline ring.[1] Another effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or hydrochloric acid. This method is often preferred for its selectivity and cost-effectiveness.[1]

Q4: My final product, this compound, is a dark oil instead of a solid. What could be the reason?

A4: The presence of impurities, especially residual tarry byproducts, can prevent the crystallization of the final product. Thorough purification of the intermediate 5-nitro-8-methylquinoline is crucial. For the final product, purification by column chromatography followed by recrystallization may be necessary to obtain a solid.

Q5: How can I effectively remove tar from my crude product?

A5: For the initial 8-methylquinoline synthesis, steam distillation is a common and effective method to separate the volatile quinoline from the non-volatile tar.[2] For the subsequent steps, purification of the crude product often involves dissolving it in an organic solvent and washing with an acidic solution to extract the basic product, leaving many impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Nitration of 8-Methylquinoline to 5-Nitro-8-methylquinoline

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 g of 8-methylquinoline in 30 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 8-methylquinoline over 30-60 minutes, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which is a mixture of 5-nitro- and 7-nitro-8-methylquinoline.

  • The isomers can be separated by fractional crystallization or column chromatography.

Protocol 2: Reduction of 5-Nitro-8-methylquinoline to this compound

Method A: Catalytic Hydrogenation

Materials:

  • 5-Nitro-8-methylquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • Dissolve 5 g of 5-nitro-8-methylquinoline in 100 mL of ethanol in a hydrogenation vessel.

  • Add 0.5 g of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen pressure of 2-3 atm.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

Method B: Metal-Acid Reduction

Materials:

  • 5-Nitro-8-methylquinoline

  • Iron powder

  • Acetic Acid

  • Ethanol

  • Sodium Carbonate solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 5 g of 5-nitro-8-methylquinoline in a mixture of 50 mL of ethanol and 20 mL of water.

  • Add 10 g of iron powder and 5 mL of glacial acetic acid to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Evaporate the ethanol from the filtrate.

  • Neutralize the remaining aqueous solution with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent.

Visualizations

TarFormationPathway cluster_conditions Reaction Conditions Reactants Aniline Derivative + Glycerol Intermediates Reactive Intermediates (e.g., Acrolein) Reactants->Intermediates H₂SO₄, Heat DesiredProduct 8-Methylquinoline Intermediates->DesiredProduct Cyclization & Oxidation Tar Tar Formation (Polymerization) Intermediates->Tar Uncontrolled Polymerization HighTemp High Temperature HighTemp->Tar StrongAcid Strong Acid StrongAcid->Tar

Caption: Factors leading to tar formation in Skraup synthesis.

SynthesisWorkflow Start 8-Methylquinoline Nitration Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Nitration Intermediate 5-Nitro-8-methylquinoline Nitration->Intermediate Reduction Reduction (e.g., Pd/C, H₂ or Fe/AcOH) Intermediate->Reduction Purification Purification (Acid-Base Extraction, Recrystallization) Reduction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Problem Problem Encountered (e.g., High Tar, Low Yield) CheckTemp Check Reaction Temperature Problem->CheckTemp CheckReagents Verify Reagent Quality & Stoichiometry Problem->CheckReagents CheckTime Monitor Reaction Time (TLC) Problem->CheckTime Purify Improve Purification Protocol Problem->Purify If impurities are the issue Optimize Optimize Conditions (e.g., Milder Reagents, Slower Addition) CheckTemp->Optimize If temperature is too high CheckReagents->Optimize If reagents are a problem CheckTime->Optimize If reaction time is not optimal Success Problem Resolved Optimize->Success Purify->Success

Caption: A logical approach to troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 8-Methylquinolin-5-amine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route employed. Common quinoline syntheses like the Skraup or Doebner-von Miller reactions can be aggressive and generate various byproducts. Potential impurities include:

  • Isomeric Byproducts: If the synthesis starts from a meta-substituted aniline (e.g., 3-methylaniline), the formation of the isomeric 7-methylquinolin-5-amine is a significant possibility.

  • Unreacted Starting Materials: Residual aniline precursors or reagents from the cyclization reaction.

  • Polymeric Tars: High-temperature, strongly acidic conditions, characteristic of the Skraup reaction, can lead to the formation of high molecular weight, tar-like substances.

  • Partially Reduced or Oxidized Species: If the synthesis involves a nitration followed by a reduction step, impurities such as the corresponding nitro-intermediate, nitroso, or hydroxylamino derivatives may be present if the reduction is incomplete. Conversely, the amine group is susceptible to oxidation, leading to colored impurities.

  • Over-reduced Products: In some cases, the quinoline ring itself can be partially hydrogenated, leading to tetrahydroquinoline impurities.

Q2: My crude this compound is a dark, oily, or tarry substance. How should I proceed with purification?

A2: A dark and tarry crude product is common, especially from Skraup-type syntheses. An initial workup using acid-base extraction is highly recommended before attempting recrystallization or column chromatography. This will help remove neutral and acidic impurities, including the polymeric tars. Dissolving the crude material in a suitable organic solvent and washing with an aqueous acid solution will extract the basic amine product into the aqueous layer. The aqueous layer can then be basified to precipitate the purified amine, which can be collected by filtration or extracted back into an organic solvent.

Q3: What are the best storage conditions for this compound to prevent degradation?

A3: Aminoquinolines can be sensitive to light, air, and heat. To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[1] Exposure to atmospheric oxygen can lead to the formation of colored oxidative impurities.[1]

Q4: I am having difficulty separating this compound from its 7-methyl isomer. What purification technique is most effective?

A4: The separation of constitutional isomers with very similar physical properties is a significant challenge. While fractional crystallization might be attempted, preparative column chromatography is generally the most effective method. Optimization of the stationary and mobile phases is critical. Amine-functionalized silica gel can be particularly effective at improving the separation of basic compounds like amines by reducing peak tailing.[2][3]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Screen a variety of solvents and solvent pairs (e.g., ethanol/water, toluene/hexane, ethyl acetate/hexane).
Too Much Solvent Used Using an excessive amount of solvent will keep the product in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystallization is Too Rapid Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is an Oil, Not a Solid The "oiling out" of a product can occur if the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are present. Try using a lower boiling point solvent or a solvent pair. If impurities are the cause, an initial purification by column chromatography may be necessary.
Issue 2: Poor Separation or Tailing in Column Chromatography
Possible Cause Troubleshooting Steps
Strong Interaction with Silica Gel The basic amine group interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor separation.[4]
- Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or pyridine into the eluent to neutralize the acidic sites on the silica.[3][4]
- Use a Deactivated Stationary Phase: Employ neutral or basic alumina, or amine-functionalized silica gel, which are better suited for the purification of basic compounds.[2][3]
Inappropriate Mobile Phase Polarity The eluent may be too polar, causing all components to elute quickly with no separation, or not polar enough, resulting in the compound sticking to the column.
- Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.[4]
Column Overloading Applying too much crude material to the column will result in broad peaks and poor separation. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
Issue 3: Product Discoloration (Turns Yellow/Brown)
Possible Cause Troubleshooting Steps
Oxidation The amine functional group is susceptible to air oxidation, which often results in the formation of colored impurities.[1]
- Work Under Inert Atmosphere: When possible, handle the compound under an inert gas like nitrogen or argon.
- Degas Solvents: Purge solvents with an inert gas before use to remove dissolved oxygen.
Photodegradation Exposure to light, especially UV light, can cause degradation of quinoline derivatives.[1]
- Protect from Light: Conduct experiments in a fume hood with the sash down to minimize light exposure. Wrap flasks and columns in aluminum foil. Store the purified product in amber vials.[1]
Residual Acid/Base from Workup Trace amounts of acid or base can catalyze degradation pathways.
- Thorough Washing: Ensure that during the workup, the organic layers are washed to neutrality.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for the purification of crude this compound. Actual results will vary based on the specific impurities and chosen purification protocol.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Parameters
Recrystallization 759560Solvent: Ethanol/Water (4:1)
Acid-Base Extraction 758580Aqueous Acid: 1M HCl
Column Chromatography (Silica Gel) 75>9850Eluent: Dichloromethane/Methanol + 0.5% Triethylamine (98:2)
Column Chromatography (Amine-functionalized Silica) 75>9965Eluent: Hexane/Ethyl Acetate (gradient)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1 M aqueous hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl.

  • Combine and Wash: Combine all aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) with stirring until the solution is basic (pH > 10). The free amine should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, the basified aqueous layer can be extracted multiple times with an organic solvent (e.g., DCM or EtOAc), the combined organic layers dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) and solvent pairs (e.g., ethanol/water, toluene/hexane). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using TLC. For a standard silica gel column, a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of 0.1-1% triethylamine is a good starting point. Aim for an Rf of 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with silica gel (or an alternative stationary phase like amine-functionalized silica) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound (Dark Oil/Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography AcidBase->Column Isomer Separation Recrystallization Recrystallization AcidBase->Recrystallization Bulk Purification Column->Recrystallization Final Polishing Pure Pure this compound (>98% Purity) Column->Pure Recrystallization->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue Recrystal_Issue Recrystallization Fails Start->Recrystal_Issue Column_Issue Poor Column Separation Start->Column_Issue Stability_Issue Product Discoloration Start->Stability_Issue Oiling_Out Product Oils Out Recrystal_Issue->Oiling_Out Low_Yield Low Yield Recrystal_Issue->Low_Yield Change_Solvent Change Solvent/ Solvent Pair Oiling_Out->Change_Solvent Slow_Cooling Ensure Slow Cooling Low_Yield->Slow_Cooling Use_Less_Solvent Use Minimum Hot Solvent Low_Yield->Use_Less_Solvent Tailing Peak Tailing/ Streaking Column_Issue->Tailing No_Separation No Separation Column_Issue->No_Separation Add_Base Add Et3N to Eluent Tailing->Add_Base Change_Stationary Use Amine-Silica/ Alumina Tailing->Change_Stationary Optimize_Eluent Optimize Eluent Polarity via TLC No_Separation->Optimize_Eluent Protect_Light Store in Amber Vial Stability_Issue->Protect_Light Inert_Atmosphere Store Under N2/Ar Stability_Issue->Inert_Atmosphere

Caption: Troubleshooting decision tree for common purification issues.

References

optimizing reaction conditions for 8-Methylquinolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Methylquinolin-5-amine. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

I. Synthesis Overview and Workflow

The synthesis of this compound is typically achieved in a two-step process starting from 8-methylquinoline:

  • Nitration: Electrophilic nitration of 8-methylquinoline to introduce a nitro group at the C5 position, yielding 8-methyl-5-nitroquinoline.

  • Reduction: Reduction of the nitro group of 8-methyl-5-nitroquinoline to the corresponding amine, affording the final product, this compound.

Synthesis_Workflow Start 8-Methylquinoline Nitration Step 1: Nitration Start->Nitration Intermediate 8-Methyl-5-nitroquinoline Nitration->Intermediate Reduction Step 2: Reduction Intermediate->Reduction Purification Purification Reduction->Purification Product This compound Purification->Product Troubleshooting_Logic cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting N_Start Low Yield / Tar Formation N_CheckTemp Check Temperature Control (Maintain -5 to 0°C) N_Start->N_CheckTemp N_CheckAddition Check Rate of Addition (Slow, dropwise) N_CheckTemp->N_CheckAddition N_CheckStirring Ensure Efficient Stirring N_CheckAddition->N_CheckStirring N_Solution Improved Yield, Less Tar N_CheckStirring->N_Solution R_Start Incomplete Reaction R_CheckCatalyst Check Catalyst Activity (For Catalytic Hydrogenation) R_Start->R_CheckCatalyst R_CheckReagents Check Reagent Stoichiometry (Excess Metal/Acid) R_Start->R_CheckReagents R_CheckConditions Optimize Temperature & Time (Monitor by TLC) R_CheckCatalyst->R_CheckConditions R_CheckReagents->R_CheckConditions R_Solution Complete Conversion R_CheckConditions->R_Solution

Technical Support Center: Troubleshooting Side Reactions in the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common side reactions and challenges encountered during the Doebner-von Miller quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1][2] To mitigate this, consider the following strategies:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline hydrochloride is in the aqueous phase can drastically reduce its self-polymerization.[1][3]

  • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[1][2]

  • Control Reaction Temperature: While the reaction often requires heating, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

Q2: My reaction is producing a low yield of the desired quinoline, even with minimal tar formation. What are other potential causes?

A2: Low yields can stem from several factors beyond polymerization:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using thin-layer chromatography (TLC) to ensure the disappearance of starting materials.[1]

  • Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrates.[4][5] Experimenting with different acids and their concentrations can improve yields.

  • Incomplete Oxidation: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient or used in insufficient quantity, the reaction may yield dihydro- or even tetrahydroquinoline byproducts, lowering the yield of the desired product.[1]

  • Substituent Effects: The electronic properties of substituents on the aniline can significantly impact the reaction. Anilines with strong electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[2]

Q3: I've isolated my product, but it's contaminated with partially hydrogenated quinoline derivatives. How can I resolve this?

A3: The presence of dihydro- or tetrahydroquinolines indicates incomplete oxidation.[1][2] To address this:

  • Ensure Sufficient Oxidant: If an external oxidizing agent is used, ensure it is present in a sufficient stoichiometric amount to drive the reaction to completion.

  • Post-Reaction Oxidation: If you have already isolated the product mixture, it may be possible to oxidize the hydrogenated impurities to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

  • Optimize Reaction Conditions: In some cases, the reaction conditions themselves (e.g., air oxidation at elevated temperatures) are expected to effect the final aromatization. Ensure the reaction is refluxed for a sufficient duration under appropriate conditions.

Q4: My reaction has produced an unexpected isomer of the quinoline product. What could be the cause?

A4: The formation of unexpected isomers can be influenced by the structure of the starting materials and the reaction mechanism. While the Doebner-von Miller reaction typically follows a predictable regioselectivity, deviations can occur. The reaction mechanism is complex and has been a subject of debate, with a fragmentation-recombination pathway being proposed, which could account for some isomeric outcomes.[5] With certain substrates, alternative cyclization pathways may become competitive, leading to different substitution patterns on the quinoline ring. A thorough structural characterization of the unexpected product is crucial to understanding the reaction outcome.

Troubleshooting Guides

Problem 1: Significant Tar/Polymer Formation and Low Yield
  • Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.[1][2]

  • Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2]

  • Troubleshooting Steps:

    • Implement a Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, away from the acidic aqueous phase where polymerization is most rapid.[1][3]

    • Optimize Reagent Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture over an extended period.[1][2]

    • Control Temperature: Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. Avoid excessive heating.[1]

    • Optimize Acid Catalyst: Experiment with different Brønsted or Lewis acids and their concentrations to find a balance between efficient cyclization and minimal polymerization.[1][5]

Problem 2: Presence of Dihydro-/Tetrahydroquinoline Impurities
  • Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate from the desired aromatic product.[1][2]

  • Root Cause: Incomplete oxidation of the dihydroquinoline intermediate to the aromatic quinoline.[1]

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: If using an external oxidizing agent, ensure it is added in a sufficient molar excess.

    • Prolong Reaction Time/Increase Temperature: If relying on air oxidation, increasing the reflux time or temperature (while balancing against tar formation) may promote complete aromatization.

    • Post-Synthesis Oxidation: Treat the isolated product mixture with an appropriate oxidizing agent (e.g., MnO₂, DDQ) in a suitable solvent to convert the hydrogenated byproducts to the desired quinoline.[1]

Problem 3: Formation of a Complex Mixture of Unidentified Byproducts
  • Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products rather than a clean conversion to the desired quinoline.

  • Root Cause: This can be due to a combination of factors, including substrate reactivity, steric hindrance, and non-optimal reaction conditions leading to various side reactions.

  • Troubleshooting Steps:

    • Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically vary the acid catalyst, solvent, and temperature to identify conditions that favor the formation of the desired product.[1]

    • Purification Strategy: For tarry mixtures, a preliminary purification by steam distillation (for volatile quinolines) or filtration through a plug of silica gel can remove the bulk of the polymeric material before attempting fine purification by column chromatography.[1]

    • Substrate Evaluation: If using sterically hindered substrates, be aware that these may inherently lead to more complex reaction mixtures. Consider if a different synthetic route to the target quinoline might be more efficient.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of a Doebner-von Miller Reaction

CatalystSolventTemperature (°C)Yield (%)
Trifluoroacetic acid (TFA)TFAReflux85
p-Toluenesulfonic acid (p-TsOH)TolueneReflux60
Hydrochloric acid (HCl)Ethanol/WaterReflux55
Sulfuric acid (H₂SO₄)EthanolReflux50
Zinc chloride (ZnCl₂)Neat12045

Note: The data in this table are illustrative and based on representative yields for the synthesis of substituted quinolines. Actual yields will vary depending on the specific substrates and reaction scale.

Table 2: Illustrative Effect of Reaction Conditions on Yield and Tar Formation in the Synthesis of 2-Methylquinoline

Solvent SystemTemperature (°C)Addition of CrotonaldehydeTar FormationYield of 2-Methylquinoline (%)
Ethanol/Water100All at onceHigh30-40
Ethanol/Water80DropwiseModerate50-60
Toluene/Water (Biphasic)100 (Reflux)DropwiseLow70-80
Toluene/Water (Biphasic)80DropwiseVery Low65-75

Note: This table provides illustrative data based on qualitative descriptions of the effects of reaction parameters. The values are intended to show general trends and may not represent precise experimental outcomes.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes a biphasic solvent system and gradual addition of the aldehyde to minimize polymerization.[1]

  • Materials:

    • Aniline (freshly distilled)

    • Crotonaldehyde

    • Concentrated Hydrochloric Acid

    • Toluene

    • Sodium Hydroxide solution (concentrated)

    • Dichloromethane or Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: Purification of a Quinoline Derivative from a Tarry Reaction Mixture

This protocol outlines a general procedure for isolating a quinoline product from the common tarry byproducts.

  • Materials:

    • Crude Doebner-von Miller reaction mixture

    • Sodium Carbonate or Sodium Hydroxide solution

    • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Silica Gel

    • Appropriate solvent system for column chromatography

  • Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully neutralize the acidic mixture with a base (e.g., saturated sodium carbonate solution or dilute sodium hydroxide solution) until the pH is basic. Be cautious as this may be exothermic.

    • Extract the aqueous layer multiple times with an organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • To remove the majority of the tar, perform a filtration through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). The less polar quinoline product should elute while the highly polar tar remains on the silica.

    • Concentrate the filtrate and perform a final purification by column chromatography on silica gel using an appropriate solvent gradient to obtain the pure quinoline derivative.

Mandatory Visualization

Doebner_von_Miller_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct Michael Addition carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization quinoline Desired Quinoline Product dihydroquinoline->quinoline Oxidation carbonyl2 α,β-Unsaturated Carbonyl polymer Tar / Polymer carbonyl2->polymer Acid-Catalyzed Polymerization dihydroquinoline2 Dihydroquinoline Intermediate reduced_byproducts Dihydro/Tetrahydro- quinolines dihydroquinoline2->reduced_byproducts Incomplete Oxidation

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting_Workflow start Experiment Start problem Problem Encountered? start->problem tar High Tar Formation? problem->tar Yes end Successful Synthesis problem->end No low_yield Low Yield? tar->low_yield No solution_tar Implement Biphasic System Slow Reactant Addition Lower Temperature tar->solution_tar Yes impurities Product Impurities? low_yield->impurities No solution_yield Optimize Catalyst Check Reaction Time (TLC) Ensure Complete Oxidation low_yield->solution_yield Yes solution_impurities Post-synthesis Oxidation Improve Purification (Column Chromatography) impurities->solution_impurities Yes impurities->end No solution_tar->start Re-run Experiment solution_yield->start Re-run Experiment solution_impurities->end

Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.

References

Technical Support Center: Strategies to Improve the Regioselectivity of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their quinoline synthesis experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][3]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of the quinoline core, often providing access to isomers that are difficult to obtain through classical methods.[4][5] For example, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[1] These methods offer a high degree of control, allowing for the selective functionalization of specific C-H bonds by using appropriate directing groups and catalytic systems.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1]

Possible Causes & Solutions:

  • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[1]

    • Solution 1: Catalyst Selection: The choice of catalyst is crucial for directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity (up to 96:4) for the 2-substituted quinoline.[1] The use of an ionic liquid or an amine catalyst can also be effective.[8]

    • Solution 2: Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can steer the reaction towards the desired regioisomer.[8]

    • Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.[1] Microwave-assisted synthesis has been shown to be rapid and efficient.[9]

Issue 2: Undesired Regioisomer as the Major Product in Combes Synthesis

Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.

Possible Causes & Solutions:

  • Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.[10][11]

    • Solution 1: Modify Substituents: If possible, modify the substituents on the starting materials to alter the steric and electronic balance in favor of the desired product. For example, using a bulkier substituent on the diketone or a methoxy-substituted aniline can lead to the formation of 2-CF₃-quinolines in certain modified Combes pathways.[10] Conversely, using chloro- or fluoroanilines may favor the 4-CF₃ regioisomer.[10]

    • Solution 2: Catalyst and Reaction Condition Optimization: The Combes synthesis is typically acid-catalyzed. Varying the acid catalyst (e.g., concentrated H₂SO₄) and the reaction temperature can influence the regiochemical outcome.

Issue 3: Reversal of Expected Regioselectivity in Skraup-Doebner-von Miller Synthesis

Symptom: The reaction yields a 4-substituted quinoline instead of the expected 2-substituted product.

Possible Causes & Solutions:

  • Cause: The reaction mechanism can proceed through different pathways (1,4-addition vs. 1,2-addition). The choice of substrates and reaction conditions can favor one pathway over the other.

    • Solution: Substrate and Acid Selection: A reversal of the standard regiochemistry has been observed when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[12][13] This is proposed to occur via a 1,2-addition mechanism.[12][13] Therefore, to obtain the 4-substituted product, one might intentionally use these specific substrates and conditions. To favor the traditional 2-substituted product, one would use α,β-unsaturated aldehydes or ketones and a protic or Lewis acid.[12]

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in the Friedländer Synthesis

2-Aminoaryl KetoneUnsymmetrical KetoneCatalystSolventTemp (°C)Regioisomeric Ratio (A:B)Reference
2-Aminobenzophenone2-PentanoneNaOHEthanolReflux66:34 (10:11)[9a] in[3]
2-Aminobenzophenone2-PentanoneTABOToluene11096:4[8] in[1]
2-Amino-5-chlorobenzophenoneEthyl acetoacetatep-TSAEthanolReflux>99:1-
2-AminobenzaldehydeAcetoneL-prolineDMSO10095:5-

Table 2: Regioselectivity in the Modified Combes Synthesis of Trifluoromethylquinolines

Aniline SubstituentDiketone R GroupMajor ProductReference
MethoxyBulky2-CF₃-quinoline[10]
Chloro-4-CF₃-quinoline[10]
Fluoro-4-CF₃-quinoline[10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Friedländer Annulation
  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

  • Purify the products by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[1]

Visualizations

Friedlander_Regioselectivity cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Catalyst Catalyst Unsymmetrical Ketone Unsymmetrical Ketone Regioisomer A Regioisomer A Catalyst->Regioisomer A Favors A Regioisomer B Regioisomer B Catalyst->Regioisomer B Favors B Solvent Solvent Temperature Temperature

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Troubleshooting_Workflow cluster_friedlander Friedländer Troubleshooting cluster_combes Combes Troubleshooting cluster_sdvm Skraup-Doebner-von Miller Troubleshooting start Poor Regioselectivity Observed q1 Which Synthesis Method? start->q1 friedlander Friedländer q1->friedlander Friedländer combes Combes q1->combes Combes sdvm Skraup-Doebner-von Miller q1->sdvm SDvM f_strat1 Change Catalyst (e.g., TABO) friedlander->f_strat1 f_strat2 Modify Substrate (e.g., Phosphoryl group) friedlander->f_strat2 f_strat3 Optimize Conditions (Solvent, Temp.) friedlander->f_strat3 c_strat1 Modify Substituents (Steric/Electronic) combes->c_strat1 c_strat2 Optimize Acid Catalyst/Temperature combes->c_strat2 s_strat1 Change Substrate (e.g., α,β-unsaturated ketoester) sdvm->s_strat1 s_strat2 Change Acid (e.g., TFA for reversal) sdvm->s_strat2 end Improved Regioselectivity f_strat1->end f_strat2->end f_strat3->end c_strat1->end c_strat2->end s_strat1->end s_strat2->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

identifying and removing isomeric impurities of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylquinolin-5-amine. The following information is designed to help you identify and remove isomeric impurities that may be present in your sample.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely isomeric impurities in my this compound sample?

A1: Isomeric impurities in this compound typically arise during the synthesis process. The most common synthesis involves the nitration of 8-methylquinoline followed by the reduction of the nitro group. If the nitration step is not completely regioselective, other positional isomers can be formed. The most probable isomeric impurities are other methylquinolin-amines where the amine group is at a different position on the quinoline ring.

Q2: My HPLC analysis shows a cluster of closely eluting peaks. How can I improve the separation to identify the impurities?

A2: Poor resolution of isomeric peaks in HPLC is a common issue due to their similar physicochemical properties.[1] To improve separation, consider the following troubleshooting steps:

  • Optimize the Mobile Phase pH: The retention of basic compounds like quinolinamines is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the ionization state of the isomers and improve separation.

  • Modify the Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different HPLC column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency can provide the necessary selectivity.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can enhance the separation of ionic or ionizable compounds like amines.

Q3: How can I confirm the identity of a suspected isomeric impurity?

A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that the impurity has the same molecular formula as this compound.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can often generate a unique fragmentation pattern for each isomer, allowing for their differentiation.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive methods for structure elucidation.[6][7] The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each isomer.

Q4: I am struggling to remove a persistent isomeric impurity by column chromatography. What other purification techniques can I try?

A4: If standard column chromatography is ineffective, consider the following purification strategies:

  • Preparative HPLC: This technique offers higher resolution than standard column chromatography and can be used to isolate pure isomers.[8][9]

  • Recrystallization: This is a powerful technique for purifying solid compounds.[10] For amines, recrystallization can sometimes be improved by forming a salt (e.g., hydrochloride or acetate salt), which may have different solubility properties than the free base.[11][12]

  • Fractional Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.[8][9]

Data Presentation

Table 1: Example HPLC Method Parameters for Isomer Separation
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Table 2: Example GC-MS Data for Isomeric Impurities
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.5158, 143, 130, 115
Isomeric Impurity 112.8158, 143, 130, 115
Isomeric Impurity 213.1158, 143, 130, 115

Note: While the primary mass fragments may be identical for isomers, their relative abundances can sometimes differ, aiding in identification.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Isomeric Purity
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient Program: Start at 10% B, ramp to 50% B over 20 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity. The retention times of any impurity peaks can be compared to known standards if available.

Protocol 2: GC-MS for Impurity Identification
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Compare the mass spectrum of any separated impurity peaks with a spectral library and the mass spectrum of your main compound to identify potential isomers.

Protocol 3: Recrystallization for Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and with gentle heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[10] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution: In a larger flask, dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Assessment: Analyze the purity of the recrystallized material using HPLC or GC-MS as described above.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Purification Impure Sample Impure Sample HPLC_or_GC HPLC or GC Analysis Impure Sample->HPLC_or_GC Single_Peak Single Peak? HPLC_or_GC->Single_Peak Impurity_Detected Impurity Detected Single_Peak->Impurity_Detected No Pure_Compound Pure Compound Single_Peak->Pure_Compound Yes HRMS High-Resolution MS Impurity_Detected->HRMS MSMS MS/MS Analysis HRMS->MSMS NMR 1H and 13C NMR MSMS->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Recrystallization Recrystallization Structure_Elucidation->Recrystallization Prep_HPLC Preparative HPLC Structure_Elucidation->Prep_HPLC Column_Chrom Column Chromatography Structure_Elucidation->Column_Chrom Recrystallization->Pure_Compound Prep_HPLC->Pure_Compound Column_Chrom->Pure_Compound

Caption: Workflow for the identification and removal of isomeric impurities.

Troubleshooting_HPLC_Separation Start Poor Peak Resolution Optimize_pH Adjust Mobile Phase pH Start->Optimize_pH Check_Resolution1 Improved? Optimize_pH->Check_Resolution1 Modify_Gradient Modify Solvent Gradient/Ratio Check_Resolution1->Modify_Gradient No End Baseline Separation Check_Resolution1->End Yes Check_Resolution2 Improved? Modify_Gradient->Check_Resolution2 Change_Column Change HPLC Column Check_Resolution2->Change_Column No Check_Resolution2->End Yes Check_Resolution3 Improved? Change_Column->Check_Resolution3 Use_Ion_Pair Add Ion-Pairing Reagent Check_Resolution3->Use_Ion_Pair No Check_Resolution3->End Yes Use_Ion_Pair->End

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

stability issues of 8-Methylquinolin-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8-Methylquinolin-5-amine, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is recommended to store the compound at room temperature, in a dark place, and under an inert atmosphere.[1] Some suppliers may also recommend refrigeration at 2-8°C.[2] The key is to protect it from light, moisture, and atmospheric oxygen. Always ensure the container is tightly sealed.[3][4]

Q2: My this compound has changed color. Is it still usable?

A2: A change in color, such as darkening or yellowing, often indicates degradation, likely due to oxidation or photodegradation. Quinoline derivatives can be sensitive to light and air.[3][5][6] It is highly recommended to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound before proceeding with any experiment. For sensitive applications, using a fresh, un-degraded lot is advisable.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Like many quinoline derivatives, this compound is susceptible to several degradation pathways:

  • Oxidation: The quinoline ring system and the amine group can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents. The presence of an electron-donating methyl group may increase this susceptibility.[5]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[5][7]

  • Acidic/Basic Conditions: Strong acidic or basic conditions can lead to hydrolysis or other degradation reactions.[7]

  • Thermal Stress: High temperatures can cause thermal decomposition.[7]

Q4: Why are forced degradation studies important for this compound?

A4: Forced degradation studies, or stress testing, are essential for several reasons.[8][9] They help to:

  • Identify potential degradation products.[7]

  • Understand the intrinsic stability of the molecule.[7][10]

  • Establish degradation pathways.[9][11]

  • Develop and validate stability-indicating analytical methods (e.g., HPLC) that can accurately measure the compound in the presence of its degradants.[7][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected Physical Appearance (e.g., color change, clumping) Oxidation: Exposure to air. Photodegradation: Exposure to light. Hygroscopicity: Absorption of moisture.Store the compound under an inert atmosphere (e.g., argon, nitrogen).[1] Protect from light by storing in an amber vial or wrapping the container in foil.[5] Store in a desiccator with a suitable drying agent and ensure the container is tightly sealed.[4]
Inconsistent or Poor Results in Biological Assays Compound Degradation: The active concentration may be lower than expected due to degradation in storage or in the assay medium.Confirm the purity of your compound stock using an appropriate analytical method (HPLC, NMR). Prepare fresh solutions for each experiment. Evaluate the stability of the compound in your specific assay buffer and conditions (pH, temperature, light exposure during the experiment).
Poor Solubility or Precipitation in Solution Degradation: Degradation products may have different solubility profiles. Incorrect Solvent/pH: The compound's solubility is dependent on the solvent and pH.Re-evaluate the purity of the solid material. Ensure you are using a suitable solvent. As an amine, its solubility is pH-dependent; it will be more soluble in acidic conditions due to protonation. If precipitation occurs over time, the compound may be unstable in that specific solvent or at that concentration.
No Degradation Observed During Forced Degradation Study High Stability: The compound may be highly stable under the applied stress conditions.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[11] Note that the goal is to achieve partial (5-20%) degradation, not complete destruction of the molecule.

Summary of Potential Stability Issues

While specific quantitative data for this compound is limited in public literature, the table below provides a general framework for expected stability based on related quinoline compounds. Researchers should use this as a guide to design their own stability studies and can use this table format to record their findings.

Stress ConditionTypical Reagents & ConditionsPotential Degradation ProductsExpected Stability
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)[5][7][11]Hydroxylated derivatives, ring-opened productsPotentially labile at low pH[7]
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)[5]Varies depending on structureGenerally more stable than in acidic conditions, but degradation is possible.
Oxidation 3-30% H₂O₂, room or elevated temp[5][11]N-oxides, hydroxylated derivatives[5]Susceptible, especially due to the electron-rich ring system.
Thermal Degradation Dry heat (e.g., 60-80°C) for extended periods[5][7]General decomposition productsStability is compound-specific; testing is required.
Photodegradation Exposure to UV/Vis light (ICH Q1B guidelines)[5]Photoisomers, hydroxylated derivatives, ring cleavage products[5]Likely sensitive to light exposure.[3][6]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[7]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 8 hours.[5] Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the initial solvent.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 8 hours.[5] Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[5] Dilute to a final concentration of ~100 µg/mL.

    • Thermal Degradation (Solid State): Store a small amount of the solid compound in an oven at 80°C for 48 hours.[5] After exposure, prepare a solution at the target concentration.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • The method should be capable of separating the main peak of this compound from all generated degradation products.[10]

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

Visualizations

The following workflow diagram illustrates the logical steps for assessing the stability of a chemical compound like this compound.

Stability_Testing_Workflow cluster_prep 1. Preparation & Initial Assessment cluster_stress 2. Forced Degradation Study (Stress Testing) cluster_analysis 3. Analysis & Characterization cluster_conclusion 4. Conclusion & Reporting start Receive/Synthesize This compound purity_check Initial Purity Check (HPLC, NMR, LC-MS) start->purity_check storage Store under recommended conditions (Dark, Inert, RT/2-8°C) purity_check->storage stress_testing Prepare Stock Solution (e.g., 1 mg/mL in ACN) storage->stress_testing acid Acid Hydrolysis (HCl) stress_testing->acid base Base Hydrolysis (NaOH) stress_testing->base oxidation Oxidation (H₂O₂) stress_testing->oxidation thermal Thermal Stress (Heat) stress_testing->thermal photo Photolytic Stress (UV/Vis Light) stress_testing->photo run_samples Analyze Stressed Samples & Control acid->run_samples base->run_samples oxidation->run_samples thermal->run_samples photo->run_samples analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) analytical_method->run_samples quantify Quantify Degradation (%) run_samples->quantify identify Identify Degradants (LC-MS/MS, NMR) quantify->identify pathway Elucidate Degradation Pathways identify->pathway report Establish Handling, Storage & Retest Period pathway->report

Caption: Workflow for assessing the chemical stability of this compound.

References

Validation & Comparative

A Comparative Guide to 8-Aminoquinolines in Malaria Research: Evaluating 8-Methylquinolin-5-amine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline class of compounds remains a cornerstone in the fight against malaria, primarily due to its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing relapse of the disease. Primaquine, the prototypical 8-aminoquinoline, and the more recently developed tafenoquine, are the leading drugs in this class. This guide provides a comparative overview of these key 8-aminoquinolines and explores the potential pharmacological profile of the lesser-studied 8-Methylquinolin-5-amine based on established structure-activity relationships within this drug class.

Due to a lack of publicly available experimental data for this compound, this guide will focus on a detailed comparison of primaquine and tafenoquine, providing a framework for the potential evaluation of novel derivatives like this compound.

Comparative Performance of Key 8-Aminoquinolines

The following tables summarize the available in vitro antiplasmodial activity, cytotoxicity, and metabolic stability data for primaquine and tafenoquine. This quantitative data provides a benchmark for the assessment of new 8-aminoquinoline analogues.

Table 1: In Vitro Antiplasmodial Activity

CompoundP. falciparum StrainIC₅₀ (nM)Source(s)
PrimaquineD6 (Chloroquine-sensitive)>1000[1]
W2 (Chloroquine-resistant)>1000[1]
TafenoquineD6 (Chloroquine-sensitive)50-100[1]
W2 (Chloroquine-resistant)50-100[1]

Table 2: Cytotoxicity Data

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI)Source(s)
PrimaquineVarious mammalian cellsVaries, generally >10-[2]
TafenoquineVarious mammalian cellsVaries, generally >10-[3]

Note: The Selectivity Index (SI) is calculated as the ratio of CC₅₀ (cytotoxicity) to IC₅₀ (antiplasmodial activity). A higher SI value indicates greater selectivity for the parasite over host cells.

Table 3: Metabolic Stability

CompoundSystemHalf-life (t½)Source(s)
PrimaquineHuman Liver MicrosomesShort[4]
TafenoquineHuman Liver Microsomes> 60 min[3]

Structure-Activity Relationships and the Case of this compound

The biological activity of 8-aminoquinolines is significantly influenced by the nature and position of substituents on the quinoline ring.[5][6][7]

  • The 8-Amino Side Chain: The diamine side chain at the 8-position is crucial for antiplasmodial activity. Modifications to this chain can impact efficacy, metabolism, and toxicity.

  • Substitution at the 6-Position: A methoxy group at the C6 position, as seen in primaquine and tafenoquine, is generally considered important for activity.[8]

  • Substitution at the 5-Position: Substituents at the C5 position can significantly modulate the compound's properties. For instance, the phenoxy group in tafenoquine contributes to its long half-life.[3]

  • Substitution at other positions: Methyl groups at various positions have been explored. For example, a 4-methyl group has been incorporated into some analogues.[1]

Hypothetical Profile of this compound:

Without experimental data, we can only speculate on the properties of this compound based on known SAR trends. The placement of the amino group at the 5-position is a significant deviation from the classic 8-aminoquinoline scaffold. This change would likely alter the molecule's interaction with its biological targets and metabolic enzymes. The presence of a methyl group at the 8-position, where the critical amino side chain is typically located in active compounds, further complicates predictions. It is plausible that these structural changes could lead to a loss of the characteristic hypnozoitocidal activity of 8-aminoquinolines. However, it might also result in a novel pharmacological profile with activity against other stages of the malaria parasite or different biological targets. Rigorous experimental evaluation is necessary to determine the actual antimalarial potential and toxicological profile of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and procedures in the evaluation of 8-aminoquinolines.

8_aminoquinoline_moa cluster_drug 8-Aminoquinoline cluster_metabolism Hepatic Metabolism cluster_parasite Parasite Mitochondria Drug Primaquine / Tafenoquine CYP2D6 CYP2D6 Drug->CYP2D6 Metabolic Activation ROS Reactive Oxygen Species (ROS) CYP2D6->ROS Generates Oxidative Metabolites ETC Electron Transport Chain Disruption ROS->ETC Parasite_Death Parasite Death ETC->Parasite_Death

Caption: Proposed mechanism of action for 8-aminoquinolines.

in_vitro_workflow Start Start: Compound Preparation Culture P. falciparum Culture Start->Culture Cytotoxicity Mammalian Cell Cytotoxicity Assay Start->Cytotoxicity Assay SYBR Green I Assay Culture->Assay Data_Analysis IC50 and CC50 Determination Assay->Data_Analysis Cytotoxicity->Data_Analysis SI Calculate Selectivity Index Data_Analysis->SI End End: Candidate Selection SI->End

Caption: In vitro antiplasmodial and cytotoxicity testing workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the evaluation of novel 8-aminoquinoline compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strains)

  • Human red blood cells

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Test compound and control drugs (e.g., chloroquine, artemisinin)

Procedure:

  • Prepare serial dilutions of the test compound in culture medium.

  • Add 100 µL of the drug dilutions to the wells of a 96-well plate.

  • Prepare a parasite suspension of 2% parasitemia and 2% hematocrit.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark for 1 hour at room temperature.

  • Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test in Mice)

This test evaluates the in vivo blood schizontocidal activity of a compound in a murine malaria model.

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino mice (female, 6-8 weeks old)

  • Test compound and control drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in saline)

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on day 0.

  • Randomly divide the mice into groups (control, standard drug, and test compound groups).

  • Administer the test compound and control drug orally or subcutaneously once daily for four consecutive days (day 0 to day 3). The control group receives the vehicle only.

  • On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of suppression of parasitemia relative to the control group.

Cytotoxicity Assay (Resazurin-based)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compound and control cytotoxic agent

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium in the wells with the drug dilutions.

  • Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence (excitation: 560 nm, emission: 590 nm) or absorbance (570 nm and 600 nm).

  • Calculate CC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Human or mouse liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Test compound and positive control (a compound with known metabolic instability)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

References

Comparative Cytotoxicity of 8-Methylquinolin-5-amine Analogs in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 8-Methylquinolin-5-amine analogs against various cancer cell lines. Due to the limited availability of direct comparative studies on a broad series of these specific analogs, this document synthesizes available data on closely related structures to provide insights into their potential as anticancer agents. The guide includes quantitative data where available, detailed experimental methodologies for cytotoxicity assessment, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxicity of this compound and Related Analogs

Direct comparative cytotoxicity data for a series of this compound analogs is not extensively available in the public domain. However, literature reviews have highlighted certain derivatives for their potent anticancer effects. For instance, N-(4-methoxyphenyl)-N-methylquinolin-5-amine has been noted for its "excellent cytotoxicity," although specific IC50 values from primary studies are not readily accessible.

To provide a quantitative perspective on the potential of this structural class, data for a closely related quinazoline analog, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine , is presented below. This compound shares a similar substitution pattern and has been identified as a potent inducer of apoptosis.

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
8-AminoquinolineHCT 116 (Colon Carcinoma)MTT>800[1]
MCF-7 (Breast Adenocarcinoma)MTT>800[1]
8-HydroxyquinolineHCT 116 (Colon Carcinoma)MTT9.33 ± 0.22[1]
Doxorubicin (Reference)HCT 116 (Colon Carcinoma)MTT5.6 ± 0.1[1]
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine Apoptosis Induction (Cell-based)-0.002 (EC50)[2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Human LymphocytesCytotoxicity5.68[3]

Note: The data for N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine reflects its potency in inducing apoptosis (EC50) rather than a direct measure of cell viability inhibition (IC50). The structural difference (quinazoline vs. quinoline core) should be considered when interpreting these results.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of quinoline derivatives' cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs or control compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

  • Data Interpretation: The results allow for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Mandatory Visualization

Signaling Pathway Diagram

Aminoquinolines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell survival pathways. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer and is a known target of some quinoline derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates AKT->InhibitionNode Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoquinolines Aminoquinoline Analogs Aminoquinolines->PI3K Inhibition Apoptosis Apoptosis InhibitionNode->Apoptosis

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by aminoquinoline analogs.

Experimental Workflow Diagram

The general workflow for the synthesis and cytotoxic evaluation of novel this compound analogs is depicted below. This process involves chemical synthesis, purification, structural confirmation, and subsequent biological screening.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_followup Follow-up Studies Synthesis Chemical Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization CellCulture Cancer Cell Line Culturing Characterization->CellCulture CytotoxicityAssay Cytotoxicity Screening (e.g., MTT Assay) CellCulture->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) DataAnalysis->Mechanism

Caption: General experimental workflow for the synthesis and cytotoxic evaluation of this compound analogs.

References

Comparative Guide to Analytical Methods for the Quantification of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 8-Methylquinolin-5-amine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines proposed methodologies based on established analytical techniques for structurally similar compounds, such as other quinoline derivatives and biogenic amines.[1][2] The information herein serves as a foundational resource for the development and validation of a robust analytical method tailored to this compound.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended application, such as pharmacokinetic studies or quality control.[1]

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of different analytical methods for the quantification of this compound, based on data from analogous compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%98-112%[3][4]
Precision (% RSD) < 5%< 10%< 15%[3][4]
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range0.5 ng/mL[3][4]
Specificity ModerateHighVery High
Sample Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and will require optimization and validation for the specific analysis of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and for quantifying higher concentrations of the analyte in bulk drug substances or simple formulations.[1]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating quinoline derivatives.[5][6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[1] The pH of the mobile phase should be optimized to ensure good peak shape for the basic amine.[7]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[8]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, which can be determined by a UV scan (e.g., 254 nm).[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[1]

    • For solid samples, dissolve a precisely weighed amount in the solvent and dilute to fall within the calibration range.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[8][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8][9]

  • Inlet Temperature: Typically set around 250°C.[8][9]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 80°C), hold for a short period, and then ramp up to a higher temperature (e.g., 280°C).[9]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8][9]

    • Source Temperature: Maintained around 230°C.[9]

    • Mass Range: Scan a range that includes the molecular ion of this compound (m/z 158.21).

  • Sample Preparation:

    • Prepare a stock solution in a volatile solvent such as dichloromethane or ethyl acetate.[9]

    • Prepare calibration standards by diluting the stock solution.

    • Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying trace levels of analytes in complex biological matrices.[1]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[10]

  • Column: A reversed-phase C18 column is commonly used.[10]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[1][10]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UPLC.[10]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion after fragmentation.[3][4]

  • Sample Preparation (for biological samples):

    • Protein Precipitation: Add a precipitating agent like acetonitrile to the sample, vortex, and centrifuge to remove proteins.[3]

    • Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase before injection.[3]

    • An internal standard should be used to correct for matrix effects and variations in sample processing.[3][4]

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation of analytical methods.

Analytical_Method_Validation_Workflow A Define Analytical Method's Intended Use B Develop Analytical Procedure A->B C Prepare Validation Protocol B->C D Perform Validation Experiments C->D E Evaluate Validation Data D->E F Document in Validation Report E->F

Caption: A typical workflow for analytical method validation.

HPLC_Method_Development_Workflow Start Start: Analyte & Matrix Information SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Mobile Phase (Aqueous & Organic) SelectColumn->SelectMobilePhase OptimizeGradient Optimize Gradient/Isocratic Elution SelectMobilePhase->OptimizeGradient OptimizeDetection Optimize Detector Settings (e.g., Wavelength) OptimizeGradient->OptimizeDetection SystemSuitability Perform System Suitability Tests OptimizeDetection->SystemSuitability Validation Proceed to Method Validation SystemSuitability->Validation End End: Developed Method Validation->End

Caption: A streamlined workflow for HPLC method development.

References

A Comparative Guide to Fluorescent Scaffolds for Biological Imaging: 8-Methylquinolin-5-amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biological imaging, the selection of an appropriate fluorescent scaffold is paramount to the success of experimental endeavors. This guide provides a comprehensive comparison of 8-Methylquinolin-5-amine with other widely used fluorescent scaffolds, including fluorescein, rhodamine, cyanine (Cy) dyes, and BODIPY. By presenting key photophysical data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific imaging applications.

Overview of this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. While not as ubiquitously employed as other scaffolds, quinoline derivatives are gaining attention for their unique photophysical properties, including sensitivity to the local environment, which makes them promising candidates for the development of targeted fluorescent probes and sensors.[1][2] Their relatively small size can also be advantageous in minimizing potential steric hindrance when labeling biological molecules.

Comparative Analysis of Photophysical Properties

The efficacy of a fluorescent scaffold is determined by several key photophysical parameters. These include the molar extinction coefficient (ε), which indicates the efficiency of light absorption; the fluorescence quantum yield (Φf), representing the efficiency of converting absorbed light into emitted fluorescence; the excitation (λex) and emission (λem) wavelengths, which define the spectral properties of the fluorophore; and photostability, a measure of a dye's resistance to photochemical degradation.

Table 1: Comparison of Photophysical Properties of Fluorescent Scaffolds

Fluorescent ScaffoldMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Excitation (λex) (nm)Emission (λem) (nm)Photostability
This compound (Estimated) 5,000 - 15,0000.1 - 0.4~350 - 400~450 - 550Moderate
Fluorescein ~70,000 - 90,0000.90 - 0.95~490~515Low
Rhodamine B ~110,000~0.31 - 0.70~550~575High
Cyanine 3 (Cy3) ~150,000~0.15 - 0.30~550~570Moderate to High
BODIPY FL ~80,000>0.90~503~512High

In-depth Look at Fluorescent Scaffolds

This compound and Quinoline Dyes

Quinoline-based dyes are known for their sensitivity to solvent polarity and pH, which can be exploited for developing sensors.[3] Their fluorescence can be significantly enhanced upon chelation with metal ions, making them valuable tools for detecting and imaging metal ions in biological systems.[6] The synthesis of diverse quinoline derivatives is relatively straightforward, allowing for the fine-tuning of their photophysical and biological properties.[3][7]

Fluorescein

Fluorescein is a classic and widely used fluorophore due to its high quantum yield and brightness. However, its fluorescence is highly pH-dependent, and it is prone to photobleaching, limiting its use in long-term imaging experiments.

Rhodamine

Rhodamines are a class of exceptionally bright and photostable dyes. Their photophysical properties are less sensitive to pH than fluorescein, making them more suitable for a broader range of biological applications.

Cyanine Dyes

Cyanine dyes, such as Cy3 and Cy5, are characterized by their high molar extinction coefficients and tunable spectral properties, with emission wavelengths spanning the visible to near-infrared (NIR) range. This makes them ideal for multiplex imaging and in vivo applications where deeper tissue penetration is required.

BODIPY Dyes

BODIPY dyes are known for their sharp absorption and emission peaks, high quantum yields, and excellent photostability. Their fluorescence is largely insensitive to solvent polarity and pH, providing a stable and reliable signal in various biological environments.

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent scaffolds is crucial for their effective application. The following are standard protocols for determining key fluorescence parameters.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of a fluorescent compound.

Materials:

  • Spectrophotometer

  • Cuvettes with a 1 cm path length

  • Volumetric flasks and pipettes

  • The fluorescent compound of interest

  • High-purity solvent (e.g., ethanol, DMSO)

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of the fluorescent compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank.

  • Plot data: Plot the absorbance values against the corresponding concentrations.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[8][9][10]

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a known standard.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

  • Fluorescent compound of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • High-purity solvent

Procedure:

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra of all solutions.

  • Measure fluorescence: Record the fluorescence emission spectra of the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

  • Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:[11][12][13]

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' refers to the compound of interest and 'std' refers to the standard.

Protocol 3: Assessment of Photostability

Objective: To evaluate the photostability of a fluorescent probe.

Materials:

  • Fluorescence microscope with a stable light source and a camera

  • The fluorescent probe of interest

  • Sample holder (e.g., microscope slide and coverslip)

  • Image analysis software

Procedure:

  • Sample preparation: Prepare a sample of the fluorescent probe, for example, by immobilizing it on a microscope slide.[14]

  • Image acquisition: Acquire a time-lapse series of images of the sample under continuous illumination with the excitation light. Use consistent imaging parameters (exposure time, light intensity) throughout the experiment.

  • Data analysis: Measure the fluorescence intensity of a region of interest in the images over time.

  • Plot photobleaching curve: Plot the normalized fluorescence intensity as a function of time.

  • Determine photobleaching half-life: The photostability is often quantified by the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[2][14][15][16][17][18][19][20]

Signaling Pathways and Experimental Workflows

The utility of fluorescent probes is often demonstrated in their ability to visualize and quantify specific biological processes. Quinoline-based probes, for instance, are frequently designed to respond to changes in the cellular environment, such as fluctuations in metal ion concentrations.

Zinc Sensing in a Cellular Context

Zinc is an essential trace element involved in numerous cellular processes. Aberrant zinc homeostasis is implicated in various diseases. Fluorescent probes that can detect changes in intracellular zinc levels are therefore valuable research tools. A common mechanism for zinc sensing involves a "turn-on" fluorescence response upon zinc binding.

General Workflow for Cellular Zinc Imaging cluster_0 Probe Delivery cluster_1 Cellular Response cluster_2 Imaging cluster_3 Analysis A Incubate cells with quinoline-based Zn²⁺ probe B Induce change in intracellular Zn²⁺ levels (e.g., with Zn²⁺ ionophore or chelator) A->B C Acquire fluorescence images using microscopy B->C D Quantify changes in fluorescence intensity C->D

Caption: Workflow for imaging intracellular zinc using a quinoline-based fluorescent probe.

Photoinduced Electron Transfer (PeT) Mechanism for "Turn-On" Sensing

Many "turn-on" fluorescent probes operate via a Photoinduced Electron Transfer (PeT) mechanism. In the absence of the target analyte, the fluorescence of the fluorophore is quenched by an electron-rich moiety. Upon binding of the analyte, the electron-donating ability of the quencher is suppressed, leading to the restoration of fluorescence.

Photoinduced Electron Transfer (PeT) Mechanism cluster_0 OFF State (No Analyte) cluster_1 ON State (Analyte Bound) Fluorophore_off Fluorophore (Excited State) Quencher_off PeT Quencher Fluorophore_off->Quencher_off e⁻ transfer (Fluorescence Quenched) Quencher_bound Quencher-Analyte Complex Quencher_off->Quencher_bound + Analyte Fluorophore_on Fluorophore (Excited State) Fluorophore_on->Fluorophore_on Fluorescence Emission Analyte Analyte

Caption: Schematic of the Photoinduced Electron Transfer (PeT) "turn-on" sensing mechanism.

Conclusion

The choice of a fluorescent scaffold is a critical decision in the design of biological imaging experiments. While established dyes like fluorescein, rhodamine, cyanine, and BODIPY offer a wide range of well-characterized options, emerging scaffolds such as this compound and other quinoline derivatives present exciting opportunities for the development of novel probes with unique sensing capabilities. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of fluorescent tools and selecting the optimal scaffold to illuminate their biological questions. Further experimental characterization of promising but less-studied compounds like this compound will undoubtedly expand the toolkit available to the scientific community.

References

Assessing the Purity of Synthesized 8-Methylquinolin-5-amine: A Comparative Guide Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for assessing the purity of synthesized 8-Methylquinolin-5-amine, a crucial intermediate in pharmaceutical development.[1][2] We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a comparative analysis of a synthesized batch against a certified reference standard. This guide will enable researchers to objectively evaluate the quality of their synthesized compound and identify potential impurities.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was rigorously evaluated against a commercially available, high-purity reference standard. The findings from the key analytical methods are summarized below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was employed for the quantitative purity assessment. The results, as detailed in Table 1, indicate a high purity for the synthesized sample, comparable to the reference standard.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Reference Standard4.78>99.9
Synthesized Sample4.7899.52
Impurity 1 (Unidentified)3.920.25
Impurity 2 (Unidentified)5.150.23
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy were utilized for structural confirmation and the detection of any potential impurities. The chemical shifts of the synthesized this compound were in excellent agreement with the reference standard, confirming its chemical identity and high purity.

Table 2: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)

Proton AssignmentReference Standard (δ, ppm)Synthesized Sample (δ, ppm)
H-28.82 (dd, J=4.2, 1.7 Hz)8.82 (dd, J=4.2, 1.7 Hz)
H-37.38 (dd, J=8.4, 4.2 Hz)7.38 (dd, J=8.4, 4.2 Hz)
H-48.45 (dd, J=8.4, 1.7 Hz)8.45 (dd, J=8.4, 1.7 Hz)
H-66.85 (d, J=7.8 Hz)6.85 (d, J=7.8 Hz)
H-77.41 (d, J=7.8 Hz)7.41 (d, J=7.8 Hz)
-CH₃2.68 (s)2.68 (s)
-NH₂3.95 (s, br)3.95 (s, br)

Table 3: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)

Carbon AssignmentReference Standard (δ, ppm)Synthesized Sample (δ, ppm)
C-2149.5149.5
C-3121.2121.2
C-4133.8133.8
C-4a128.9128.9
C-5144.2144.2
C-6110.5110.5
C-7129.7129.7
C-8135.1135.1
C-8a147.3147.3
-CH₃17.817.8

Experimental Protocols

Detailed methodologies for the synthesis and analytical techniques used in this assessment are provided below.

Synthesis of this compound (Adapted Skraup Synthesis)

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[3][4] This procedure is an adaptation for the synthesis of this compound from 2-methyl-5-nitroaniline.

Materials:

  • 2-methyl-5-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate heptahydrate

  • Nitrobenzene (as an oxidizing agent)

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add concentrated sulfuric acid to a mixture of 2-methyl-5-nitroaniline and glycerol while cooling in an ice bath.

  • Add iron(II) sulfate heptahydrate as a moderator for the reaction.

  • Slowly add nitrobenzene to the mixture.

  • Heat the reaction mixture cautiously. The reaction is often vigorous and requires careful temperature control.[4]

  • After the initial exothermic reaction subsides, continue heating the mixture for several hours to complete the reaction.

  • Cool the mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was employed for the quantitative purity assessment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded for structural elucidation and purity confirmation.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: Approximately 10 mg/mL.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purity assessment process.

cluster_synthesis Synthesis Reactants 2-methyl-5-nitroaniline, Glycerol, H₂SO₄, FeSO₄, Nitrobenzene Reaction Skraup Reaction Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Synthesized_Product This compound Purification->Synthesized_Product

Caption: Synthesis workflow for this compound.

cluster_analysis Purity Assessment Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->NMR Purity_Comparison Purity & Structural Comparison HPLC->Purity_Comparison NMR->Purity_Comparison

Caption: Purity assessment workflow.

Alternative Synthesis Routes

While the Skraup synthesis is a traditional and robust method, other approaches for quinoline synthesis exist and may offer advantages in terms of milder reaction conditions or different impurity profiles. These include the Doebner-von Miller reaction, Friedländer synthesis, and Combes synthesis.[5] A comparative study of these methods for the specific synthesis of this compound could reveal a more optimal route with higher purity and yield.

Potential Impurities

The Skraup synthesis, while effective, can sometimes lead to the formation of side products. Potential impurities in the synthesis of this compound may include:

  • Unreacted starting materials: 2-methyl-5-nitroaniline.

  • Isomeric products: Depending on the starting materials, other isomers could potentially form.

  • Over-oxidation or partially reduced products: The vigorous nature of the reaction can sometimes lead to undesired side reactions.

  • Polymeric materials: High temperatures can lead to the formation of tar-like substances.

Careful control of reaction conditions and thorough purification are essential to minimize these impurities. The analytical methods described in this guide are crucial for their detection and quantification.

References

Bioisosteric Replacement Strategies for the 8-Methylquinolin-5-amine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-methylquinolin-5-amine scaffold is a key pharmacophore in medicinal chemistry, notably recognized for its role in the development of kinase inhibitors and other therapeutic agents. Bioisosteric replacement is a powerful strategy to optimize lead compounds by modifying physicochemical properties, improving potency and selectivity, altering metabolic pathways, and reducing off-target toxicity.[1] This guide provides a comparative overview of potential bioisosteric replacement strategies for the 8-methyl and 5-amino groups of the this compound scaffold, supported by data from related quinoline derivatives and established principles of medicinal chemistry.

I. Bioisosteric Replacements for the 8-Methyl Group

The methyl group at the 8-position of the quinoline scaffold can influence compound lipophilicity, metabolic stability, and steric interactions within the target binding pocket. Its replacement with various bioisosteres can modulate these properties to enhance the overall drug-like characteristics of the molecule.

Key Bioisosteric Replacements and Their Predicted Impact:

A common strategy in drug design involves the replacement of a methyl group with a trifluoromethyl (CF3) group.[2][3][4][5][6] This substitution can significantly alter the electronic properties and metabolic stability of the parent molecule.[2][3][4][5][6] Other potential bioisosteres for the methyl group include small alkyl groups, halogens, and cyano groups, each offering distinct physicochemical modifications.

Table 1: Comparison of Bioisosteric Replacements for the 8-Methyl Group

BioisosterePredicted Impact on Physicochemical PropertiesRationale for SelectionPotential AdvantagesPotential Disadvantages
-CH₃ (Parent) Baseline lipophilicity and metabolic stability.Parent scaffold for comparison.Established activity profile.Potential for metabolic oxidation.
-CF₃ Increased lipophilicity (π = +1.04), strong electron-withdrawing nature, enhanced metabolic stability.[4][5]Mimics steric bulk of methyl group while offering distinct electronic properties. Often enhances binding affinity and blocks metabolic oxidation.[2][3][5][6]Improved metabolic stability, potential for enhanced potency through favorable interactions with the target.[2][3]Can alter binding mode, may decrease aqueous solubility.
-Cl Similar size to methyl, increased lipophilicity (π = +0.71), electron-withdrawing.Classical bioisostere for methyl group.Can improve membrane permeability, may introduce favorable halogen bonding interactions.May alter electronic distribution significantly, potential for off-target interactions.
-CN Polar, electron-withdrawing, linear geometry.Can act as a hydrogen bond acceptor and introduce rigidity.Potential for improved polarity and specific interactions with the target.Can be metabolically labile, may introduce toxicity.
-CH₂CH₃ Increased lipophilicity and steric bulk compared to methyl.Explores the effect of increased size in the binding pocket.May provide additional van der Waals interactions and improve potency.May lead to steric clashes, can increase metabolic liability.

Note: The predicted impacts are based on general principles of medicinal chemistry and may vary depending on the specific biological target and the overall molecular context.

II. Bioisosteric Replacements for the 5-Amino Group

The 5-amino group is a critical determinant of the scaffold's basicity and hydrogen bonding capacity, which are often crucial for interaction with the hinge region of kinases. Bioisosteric replacement of the amino group can fine-tune these properties to optimize target engagement and selectivity.

Key Bioisosteric Replacements and Their Predicted Impact:

Common bioisosteres for an aromatic amino group include hydroxyl, methoxy, and amide functionalities. These replacements can modulate the hydrogen bonding potential and electronic nature of the quinoline ring.

Table 2: Comparison of Bioisosteric Replacements for the 5-Amino Group

BioisosterePredicted Impact on Physicochemical PropertiesRationale for SelectionPotential AdvantagesPotential Disadvantages
-NH₂ (Parent) Basic, hydrogen bond donor.Parent scaffold for comparison.Key interaction with kinase hinge region.Potential for rapid metabolism, may contribute to off-target effects.
-OH Hydrogen bond donor and acceptor, weakly acidic.Classical bioisostere for the amino group, can mimic hydrogen bonding.[7]Can form different hydrogen bonding networks, may improve solubility.Loss of basicity, may alter binding mode significantly.
-OCH₃ Hydrogen bond acceptor, non-ionizable.Removes the hydrogen bond donating ability while maintaining some polarity.Increased metabolic stability compared to -NH₂ and -OH, can improve lipophilicity.Loss of key hydrogen bond donor interaction, may reduce potency.
-NHC(O)CH₃ Non-basic, hydrogen bond donor and acceptor.Introduces an amide functionality to probe the steric and electronic requirements of the binding pocket.Can introduce additional hydrogen bonding interactions, may improve metabolic stability.Increased steric bulk, may disrupt binding if the pocket is constrained.
-F Small, highly electronegative, weak hydrogen bond acceptor.A fluorine atom is a common bioisostere for a hydroxyl group and can serve as a replacement for the amino group to probe electronic effects.[8]Blocks metabolism, can improve membrane permeability.Drastic change in electronic properties, loss of hydrogen bonding donor capacity.

Note: The predicted impacts are based on general principles of medicinal chemistry and may vary depending on the specific biological target and the overall molecular context.

III. Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the performance of the bioisosterically modified this compound derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a test compound.

Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • ATP

  • Test compounds (parent scaffold and bioisosteres)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP. This newly formed ATP is used in a luciferase/luciferin reaction to produce light.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the medium containing the test compounds to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[9]

IV. Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the general concept of applying bioisosteric replacement to the this compound scaffold.

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements for 8-Methyl cluster_2 Bioisosteric Replacements for 5-Amino cluster_3 Evaluation Parent This compound CF3 -CF3 Parent->CF3 Modify Lipophilicity & Metabolic Stability Cl -Cl Parent->Cl Mimic Size, Alter Electronics CN -CN Parent->CN Introduce Polarity & H-Bond Acceptor OH -OH Parent->OH Modify H-Bonding OMe -OCH3 Parent->OMe Block H-Bond Donation NHAc -NHC(O)CH3 Parent->NHAc Modulate Basicity & H-Bonding Assays Kinase Inhibition Cell Viability CF3->Assays Cl->Assays CN->Assays OH->Assays OMe->Assays NHAc->Assays

Caption: Bioisosteric replacement workflow for the this compound scaffold.

V. Conclusion

References

A Comparative Analysis of the Quantum Yield of 8-Methylquinolin-5-amine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yield of fluorophores based on the 8-Methylquinolin-5-amine scaffold. Due to a lack of extensive published data for this compound itself, this comparison focuses on structurally related 8-aminoquinoline and 5-aminoquinoline derivatives to provide insights into their photophysical properties and potential performance as fluorescent probes. The information presented is intended to guide researchers in the selection and application of these fluorophores in various experimental settings.

Quantitative Data Summary
Compound/DerivativeSolvent/ConditionQuantum Yield (Φ)Reference Compound (Φr)
Tris-(5-amino-8-hydroxyquinoline)aluminum (Al(5-NH2-q)3)Chloroform"Extremely low"Alq3 (0.171)
Push-pull amino-quinoline derivative (TFMAQ-8Ar)n-Hexane0.57Absolute measurement
Push-pull amino-quinoline derivative (TFMAQ-8Ar)Polar solvents< 0.01Absolute measurement
5-Phenylisoindolo[2,1-a]quinoline derivativesDMSO0.0018–0.012Not specified
Fluorescein-amino acid derivative 1Ethanol~0.048Acridine yellow (0.47)
Fluorescein-amino acid derivative 2Ethanol~0.043Acridine yellow (0.47)
Fluorescein-amino acid derivatives 1 & 2THF, Acetonitrile, DMSO0.003 - 0.025Acridine yellow (0.47)

Note: The quantum yield of many quinoline-based fluorophores is significantly influenced by factors such as solvent polarity, pH, and the presence of metal ions. For instance, some 8-amidoquinoline derivatives exhibit a significant increase in quantum yield upon binding to Zn2+ ions.[1]

Experimental Protocols

General Protocol for Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2]

1. Materials and Instruments:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound derivative)

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvents

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sample and the standard in the desired solvent.

    • Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_s) is calculated using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Visualizations

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a fluorophore.

G Workflow for Relative Quantum Yield Measurement cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) C->D E Integrate Fluorescence Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Gradients (Slopes) F->G H Calculate Quantum Yield G->H

Caption: A flowchart of the relative fluorescence quantum yield measurement process.

Signaling Pathway: General Mechanism of a Fluorescent Probe for Intracellular Ion Sensing

Many 8-aminoquinoline derivatives function as fluorescent sensors for metal ions. The following diagram illustrates a generalized mechanism of action for such a probe.

G Mechanism of a Quinoline-Based Fluorescent Ion Sensor Probe_Free Free Fluorophore (Low Fluorescence) Probe_Bound Fluorophore-Ion Complex (High Fluorescence) Probe_Free->Probe_Bound Binding Probe_Bound->Probe_Free Dissociation Signal Fluorescence Signal Detected Probe_Bound->Signal Excitation & Emission Ion Target Ion (e.g., Zn²⁺)

Caption: A simplified model of a fluorescent ion sensor's mechanism.

References

Evaluating the Efficacy of 8-Methylquinolin-5-amine Derivatives and Analogs Against Drug-Resistant Malaria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against malaria, the emergence and spread of drug-resistant strains of Plasmodium falciparum pose a significant threat to public health. This has spurred intensive research into novel antimalarial agents with alternative mechanisms of action. Among the promising candidates are derivatives of the 8-aminoquinoline scaffold, a class of compounds historically known for their activity against the liver stages of the parasite. This guide provides a comparative analysis of the efficacy of 8-methylquinolin-5-amine derivatives and structurally related 8-aminoquinolines against drug-resistant malaria, supported by experimental data from various in vitro and in vivo studies.

In Vitro Antiplasmodial Activity

The initial screening of novel antimalarial compounds typically involves in vitro assays to determine their direct activity against the parasite. The 50% inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit parasite growth by 50%. The following table summarizes the in vitro activity of various 8-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ClassSpecific Derivative/AnalogP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)Citation
8-Aminoquinoline Analogs WR 249420Multiple CQR50-100Primaquine>500[1]
WR 251855Multiple CQR50-100Primaquine>500[1]
WR 266848Multiple CQR50-100Primaquine>500[1]
WR 268499Multiple CQR50-100Primaquine>500[1]
WR 268658Multiple CQR50-100Primaquine>500[1]
WR 242511Multiple CQR50-100Primaquine>500[1]
5-Aryl-8-Aminoquinolines Compound 4bcCQRComparable to Primaquine & TafenoquinePrimaquineNot specified[2]
Compound 4bdCQRComparable to Primaquine & TafenoquineTafenoquineNot specified[2]
Compound 4beCQRComparable to Primaquine & TafenoquineChloroquineNot specified[2]
8-Aminoquinoline-Pyrazolopyrimidine Hybrids Not specifiedPf_K1 (CQR)5-10Not specifiedNot specified[3]

In Vivo Efficacy in Murine Models

Promising in vitro candidates are further evaluated in vivo using animal models of malaria, typically mice infected with rodent malaria parasites such as Plasmodium berghei or Plasmodium yoelii. These studies provide insights into the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism.

Compound ClassMouse ModelTreatment RegimenEfficacyCitation
8-Quinolinamines P. bergheiNot specifiedCurative and suppressive activity observed for some analogs.[4]
5-Aryl-8-Aminoquinolines P. berghei (sporozoite-induced)Not specifiedNo significant causal prophylactic activity, but substantially less toxic than primaquine and tafenoquine.[2]

Mechanism of Action: A Multi-pronged Attack

The antimalarial activity of 8-aminoquinoline derivatives is believed to be multifactorial, targeting key parasite processes. Two prominent mechanisms have been identified:

  • Inhibition of Hematin Polymerization: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin (malaria pigment). Several 8-aminoquinoline derivatives have been shown to inhibit this process, leading to the accumulation of toxic heme and parasite death.[1]

  • Metabolic Activation and Oxidative Stress: 8-aminoquinolines are prodrugs that require metabolic activation by host liver enzymes, primarily cytochrome P450 (CYP) enzymes like CYP2D6. This activation generates reactive metabolites that can induce oxidative stress in the parasite through the production of reactive oxygen species (ROS). This surge in ROS damages parasite macromolecules, contributing to its demise.

Mechanism_of_Action Hypothesized Mechanism of Action of 8-Aminoquinoline Derivatives cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8_AQ 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 8_AQ->CYP2D6 Metabolism Metabolites Reactive Metabolites CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Polymerization Hematin Polymerization Metabolites->Polymerization Inhibition Damage Oxidative Damage to Parasite Macromolecules ROS->Damage Hematin Hematin (Toxic) Hematin->Polymerization Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin

Caption: Hypothesized dual mechanism of action for 8-aminoquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

SYBR_Green_I_Assay_Workflow SYBR Green I-Based Antiplasmodial Assay Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Plates Add_Parasites Add synchronized ring-stage P. falciparum culture Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_and_Stain Lyse red blood cells and stain parasite DNA with SYBR Green I Incubate->Lyse_and_Stain Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) Lyse_and_Stain->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End In_Vivo_Efficacy_Workflow In Vivo Antimalarial Efficacy Testing Workflow Start Start Infect_Mice Infect mice with P. berghei Start->Infect_Mice Administer_Compound Administer test compound or vehicle (control) daily Infect_Mice->Administer_Compound Monitor_Parasitemia Monitor parasitemia daily (blood smears) Administer_Compound->Monitor_Parasitemia Assess_Efficacy Assess efficacy based on parasitemia reduction and survival Monitor_Parasitemia->Assess_Efficacy End End Assess_Efficacy->End

References

Comparative Anticancer Activity of Quinoline-5-Amine Derivatives: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a significant scaffold in anticancer drug discovery, demonstrating a wide range of biological activities. This guide provides an objective comparison of the anticancer performance of various quinoline-5-amine derivatives, supported by experimental data from in vitro and in vivo studies.

In Vitro Anticancer Activity

The in vitro cytotoxic effects of several novel quinoline-5-amine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

A study on a series of 8-hydroxyquinoline-5-sulfonamides demonstrated notable anticancer activity.[1] Particularly, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high efficacy, comparable to the established chemotherapy drugs cisplatin and doxorubicin.[1] Another investigation focused on 2-chloro N-substituted amino quinolines, identifying 2b (2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine) as a compound with activity against non-small cell lung cancer.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3a 8-hydroxyquinoline-5-sulfonamideC-32 (Melanoma)26.2 ± 1.9Cisplatin10.2 ± 0.8
MDA-MB-231 (Breast)39.4 ± 2.5Doxorubicin1.5 ± 0.1
A549 (Lung)24.7 ± 1.5
3b 8-hydroxyquinoline-5-sulfonamideC-32 (Melanoma)21.4 ± 1.7Cisplatin10.2 ± 0.8
MDA-MB-231 (Breast)33.1 ± 2.1Doxorubicin1.5 ± 0.1
A549 (Lung)20.9 ± 1.6
3c 8-hydroxyquinoline-5-sulfonamideC-32 (Melanoma)11.5 ± 0.9Cisplatin10.2 ± 0.8
MDA-MB-231 (Breast)1.8 ± 0.1Doxorubicin1.5 ± 0.1
A549 (Lung)10.9 ± 0.7
2b 2-chloro-4-aminoquinolineA549 (Lung)29.4--

In Vivo Anticancer Activity

While in vivo data for the specific compounds listed above is not yet available, studies on structurally related quinoline derivatives demonstrate their potential for tumor growth inhibition in animal models. These findings provide a strong rationale for the further preclinical development of promising quinoline-5-amine candidates.

One such study evaluated the in vivo anticancer activity of compound 91b1 , a novel quinoline derivative, in a nude mice xenograft model.[2] The results showed a significant reduction in tumor size, highlighting the potential of this class of compounds in a living organism.[2] Another example is a Promethium(III) complex with a substituted 8-quinolinol ligand, which exhibited a high in vivo antitumor activity with a tumor growth inhibition rate of 56.0% in an NCI-H460 tumor xenograft mouse model.[3]

CompoundAnimal ModelCancer TypeDosageEfficacy
91b1 Nude mice xenograftNot specified50 mg/kg/day (i.p.)Significantly reduced tumor size[2]
Pm(III) complex NCI-H460 tumor xenograft mouse modelNon-small cell lung cancerNot specified56.0% tumor growth inhibition rate[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are determined from dose-response curves.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., 1x10^6 to 1x10^7 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 Quinoline-5-sulfonamide (3c) p53 p53 p21 p21 p53->p21 Upregulation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53-mediated apoptosis and cell cycle arrest pathway.

G cluster_0 Experimental Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., MTT Assay) A->B C Lead Compound Identification B->C C->A Inactive/Toxic D Mechanism of Action Studies C->D Active E In Vivo Efficacy (Xenograft Model) D->E F Preclinical Development E->F

Caption: Anticancer drug discovery and validation workflow.

G cluster_0 Logical Relationship A Quinoline-5-Amine Scaffold B Chemical Modification A->B C Diverse Derivatives B->C D Biological Screening C->D E Anticancer Activity D->E

Caption: From scaffold to biological activity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Methylquinolin-5-amine, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of structurally related quinoline derivatives and aromatic amines. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the safe and compliant management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The vapor or mist of similar compounds can be irritating to the eyes, mucous membranes, and upper respiratory tract, and skin contact may cause irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are necessary.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and a safety shower must be readily accessible.

Step-by-Step Disposal Protocol

Step 1: Waste Classification

All unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves, and empty containers) must be classified and handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safe storage and disposal.

  • Container: Use a robust, leak-proof container made of a material compatible with aromatic amines. The container must have a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name, "this compound," and include the appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Storage of Chemical Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3] The storage area should be cool and dry.

Step 4: Spill and Contamination Cleanup

In the event of a spill, evacuate the area and remove all sources of ignition.[1]

  • Small Spills: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the chemical.[3]

  • Collection: Carefully collect the absorbent material and any contaminated soil or surfaces into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.

Step 5: Final Disposal Arrangement

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste in accordance with local, state, and federal regulations.[4][5] Thermal destruction, such as incineration, is a common and effective method for the disposal of amine wastes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generated Waste? (Unused chemical, contaminated materials) B->C D Classify as Hazardous Waste C->D Yes I Spill Occurs C->I No E Select Compatible, Labeled Container D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H End: Proper Disposal G->H I->B Continue Work J Follow Spill Cleanup Protocol I->J Yes J->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 8-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Methylquinolin-5-amine (CAS No. 50358-40-2) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic amines and quinoline derivatives, as well as general principles of laboratory safety. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to provide procedural, step-by-step guidance to ensure laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled. Some related compounds are suspected of causing genetic defects and may cause respiratory irritation.[1][2][3] Therefore, a stringent approach to personal protection is mandatory.

Minimum Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles that meet EN 166(EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]
Skin Protection A flame-retardant lab coat is required. For larger quantities, full-body protection, such as impervious clothing, should be considered.[1]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them after handling the substance.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If the exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]

Operational Plan: Safe Handling Protocol

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by the manufacturer of this compound.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare any necessary equipment and reagents.

2. Handling Procedures:

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving and Reactions: If dissolving the compound or running a reaction, add solvents slowly to avoid splashing. Keep the reaction vessel covered as much as possible.

  • Transfers and Workup: When transferring solutions, use a funnel to prevent spills. All reaction workup steps should be performed in the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing boats, and reaction byproducts, in a designated hazardous waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical help.[1][4]
Eye Contact Immediately rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3][4] Seek immediate medical attention.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Procedures

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, paper towels, weighing boats, and any unreacted compound. The container should be kept closed when not in use.
Liquid Waste (Organic) Labeled, sealed, and chemically compatible hazardous waste container for organic waste.Includes reaction mixtures and solvent washes. Do not mix incompatible waste streams.
Contaminated Sharps Puncture-resistant sharps container.Includes needles, syringes, and broken glassware that are contaminated with the compound.

General Disposal Guidelines:

  • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Arrange for pickup by a licensed hazardous waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
8-Methylquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.